Product packaging for Terpendole E(Cat. No.:)

Terpendole E

Cat. No.: B1681268
M. Wt: 437.6 g/mol
InChI Key: SVYIMXYKHRBHSG-KYYKPQATSA-N
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Description

Terpendole E is an organic heterotricyclic compound and an organooxygen compound.
This compound has been reported in Albophoma yamanashiensis and Tolypocladium cylindrosporum with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H39NO3 B1681268 Terpendole E

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,5S,7S,9R,10R,11R,14S)-7-(2-hydroxypropan-2-yl)-1,2,10-trimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO3/c1-25(2,31)23-15-21(30)27(4)20-11-10-16-14-18-17-8-6-7-9-19(17)29-24(18)28(16,5)26(20,3)13-12-22(27)32-23/h6-9,16,20-23,29-31H,10-15H2,1-5H3/t16-,20+,21+,22-,23-,26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYIMXYKHRBHSG-KYYKPQATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)(C(CC(O3)C(C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)([C@@H](C[C@H](O3)C(C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Terpendole E as a Natural Product Inhibitor of the Mitotic Kinesin Eg5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Terpendole E, a natural indole-diterpene, and its role as a potent and specific inhibitor of the human mitotic kinesin Eg5 (also known as KSP or KIF11). Eg5 is a crucial motor protein for the formation of the bipolar mitotic spindle, making it an attractive target for cancer chemotherapy. This compound's unique mechanism of action and its efficacy against cell lines resistant to other Eg5 inhibitors mark it as a promising lead compound for the development of novel antimitotic agents.

Introduction to this compound and its Target, Eg5

This compound is a fungal metabolite originally isolated from Albophoma yamanashiensis.[1] While initially investigated for other properties, it was rediscovered as the first natural product inhibitor of the mitotic kinesin Eg5.[2][3]

Eg5 is a member of the kinesin-5 family, a group of plus-end-directed microtubule motor proteins.[4] Its primary function is to establish and maintain the bipolar mitotic spindle by sliding antiparallel microtubules apart, pushing the centrosomes to opposite poles of the cell.[5][6] Inhibition of Eg5's motor activity prevents centrosome separation, leading to the formation of characteristic monoastral spindles and subsequent mitotic arrest, which can ultimately trigger apoptotic cell death.[4][5][7] Because Eg5 is primarily active in proliferating cells, its inhibitors are expected to have a more favorable safety profile than traditional antimitotic drugs like taxanes and vinca alkaloids, which target the ubiquitous microtubule network.[1][7]

Mechanism of Action

This compound exerts its antimitotic effect by directly inhibiting the motor and microtubule-stimulated ATPase activities of human Eg5.[2][8] This inhibition disrupts the normal process of mitosis, causing cells to arrest in the M phase with a distinct monoastral spindle phenotype, where a single aster of microtubules radiates from unseparated centrosomes.[2]

A significant finding is that this compound and its analogues exhibit a different binding site and/or inhibitory mechanism compared to many synthetic Eg5 inhibitors, such as S-trityl-L-cysteine (STLC).[9] This is evidenced by the ability of this compound to inhibit Eg5 mutants that are resistant to STLC and other inhibitors that bind to the allosteric loop L5.[9][10] This suggests that this compound could be effective against cancers that have developed resistance to other L5-binding Eg5 inhibitors.

Quantitative Data on this compound Activity

The inhibitory and cytotoxic effects of this compound have been quantified in various assays. The following tables summarize the key data.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (μM)Exposure TimeReference
A2780Ovarian CarcinomaMTT Assay31.148 hrs[8]
A549Lung CarcinomaMTT Assay18.8248 hrs[8]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Structure-Activity Relationships (SAR)

Studies on natural derivatives of this compound have provided insights into the structural features crucial for its activity. The paspaline-like indole-diterpene skeleton is considered essential for Eg5 inhibition.[10] It has been observed that further oxidation of the molecule, with the exception of the 11-position, as well as additional prenylation, leads to a decrease in its inhibitory activity against Eg5.[10]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical workflow for its evaluation.

Terpendole_E_Pathway Mechanism of Eg5 Inhibition by this compound cluster_inhibition TerE This compound Eg5 Mitotic Kinesin Eg5 (ATPase Activity) TerE->Eg5 Inhibits Monoaster Monoastral Spindle Formation Spindle Bipolar Spindle Formation Eg5->Spindle Eg5:e->Monoaster:w Block leads to Arrest Mitotic Arrest (M-Phase) Monoaster->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of Eg5 Inhibition by this compound.

Experimental_Workflow Workflow for Evaluating this compound cluster_assays Experimental Evaluation Assay1 Biochemical Assay: Eg5 ATPase Activity Result1 Determine IC50 for Eg5 Inhibition Assay1->Result1 Assay2 Cell-Based Assay: Cytotoxicity (e.g., MTT) Result2 Determine IC50 for Cell Viability Assay2->Result2 Assay3 Cell-Based Assay: Cell Cycle Analysis (Flow Cytometry) Assay5 Apoptosis Assays (e.g., Annexin V, Caspase Activity) Assay3->Assay5 Result3 Confirm M-Phase Arrest Assay3->Result3 Assay4 Cell-Based Assay: Spindle Morphology (Immunofluorescence) Result4 Visualize Monoastral Spindles Assay4->Result4 Result5 Confirm Apoptotic Pathway Assay5->Result5

Caption: Workflow for Evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound's activity.

Eg5 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Eg5 motor protein, which is essential for its function.

  • Objective: To determine the IC50 value of this compound for the inhibition of microtubule-activated Eg5 ATPase activity.

  • Materials:

    • Recombinant human Eg5 motor domain.

    • Taxol-stabilized microtubules.

    • Assay Buffer: e.g., 15 mM PIPES (pH 7.0), 1 mM MgCl₂, 50 nM Microtubules, 20 µM Paclitaxel.[7]

    • ATP (including a radiolabeled or fluorescent analog if using a corresponding detection method).

    • This compound stock solution (in DMSO).

    • Phosphate detection reagent (e.g., Malachite Green) or ADP detection kit.[7]

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, Eg5 protein, and microtubules.

    • Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture in a 96-well plate.[7]

    • Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to Eg5.

    • Initiate the reaction by adding a defined concentration of ATP (e.g., 200 µM).[7]

    • Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a specific time during which the reaction is linear.

    • Stop the reaction (e.g., by adding EDTA or acid).

    • Quantify the amount of inorganic phosphate (Pi) or ADP produced. For example, using a Malachite Green-based colorimetric assay to detect Pi.

    • Plot the rate of ATP hydrolysis against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

  • Objective: To determine the IC50 of this compound for growth inhibition in a specific cancer cell line.

  • Materials:

    • Human cancer cell line (e.g., A549, HeLa).

    • Complete cell culture medium.

    • This compound stock solution (in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).[8]

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Objective: To determine if this compound treatment causes an accumulation of cells in the M-phase of the cell cycle.

  • Materials:

    • Human cancer cell line.

    • Complete cell culture medium.

    • This compound.

    • Phosphate-buffered saline (PBS).

    • Fixation solution (e.g., ice-cold 70% ethanol).

    • DNA staining solution (e.g., PBS containing Propidium Iodide (PI) and RNase A).

  • Procedure:

    • Culture cells and treat them with this compound at various concentrations (or a vehicle control) for a set time (e.g., 24 hours).

    • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

    • Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cells in the DNA staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • Analyze the resulting data using appropriate software to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.

Immunofluorescence Microscopy for Spindle Visualization

This method allows for the direct visualization of the mitotic spindle and chromosomes to confirm the phenotypic effect of Eg5 inhibition.

  • Objective: To visually confirm the formation of monoastral spindles in cells treated with this compound.

  • Materials:

    • Human cancer cell line.

    • This compound.

    • Coverslips in a culture dish.

    • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking buffer (e.g., PBS with 1% BSA).

    • Primary antibody: mouse anti-α-tubulin antibody.

    • Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488).

    • Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole).

    • Antifade mounting medium.

  • Procedure:

    • Grow cells on coverslips and treat with this compound (and a vehicle control) for a period sufficient to induce mitotic arrest (e.g., 16-24 hours).

    • Fix the cells with the chosen fixative.

    • Permeabilize the cells to allow antibody entry.

    • Block non-specific antibody binding with blocking buffer.

    • Incubate the cells with the primary anti-α-tubulin antibody to label the microtubules.

    • Wash the cells and incubate with the fluorescently-labeled secondary antibody.

    • Wash the cells and counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope. In untreated mitotic cells, a bipolar spindle with chromosomes aligned at the metaphase plate will be visible. In this compound-treated cells, mitotic cells will exhibit a monoastral spindle with chromosomes arranged in a rosette around the single aster.

Conclusion

This compound stands out as a significant natural product inhibitor of the mitotic kinesin Eg5. Its ability to inhibit Eg5 through a mechanism potentially different from many synthetic inhibitors provides a valuable avenue for overcoming drug resistance. The data clearly demonstrate its ability to induce mitotic arrest and cytotoxicity in cancer cells. The detailed protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this compound and its analogues as potential next-generation anticancer therapeutics. Its unique properties warrant continued exploration and development in the field of oncology.

References

Terpendole E: A Fungal Indole-Diterpene with Potent Antimitotic Activity - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpendole E, a hexacyclic indole-diterpenoid first isolated from the fungus Chaunopycnis alba, has emerged as a significant natural product with potent and specific inhibitory activity against the mitotic kinesin Eg5. This motor protein is essential for the formation of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division. By disrupting the function of Eg5, this compound induces mitotic arrest, making it a compelling lead compound for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of this compound, with a focus on its mechanism of action as an Eg5 inhibitor. Detailed experimental methodologies, quantitative data, and visual representations of key pathways and workflows are presented to support further research and development in this area.

Introduction

The search for novel antimitotic agents that can overcome the limitations of existing tubulin-targeting drugs has led to the exploration of alternative cellular targets. One such target is the kinesin spindle protein (KSP), also known as Eg5, a member of the kinesin-5 family of motor proteins. Eg5 plays a crucial role in the early stages of mitosis by establishing and maintaining the bipolar spindle. Its inhibition leads to the formation of characteristic monoastral spindles and cell cycle arrest in mitosis, ultimately triggering apoptosis in cancer cells.

This compound was rediscovered as a potent and specific inhibitor of Eg5 through screening of microbial products.[1] Unlike many other Eg5 inhibitors that bind to the L5 loop, this compound is suggested to have a different binding site and/or inhibitory mechanism.[2] This unique mode of action, coupled with its natural origin, makes this compound a valuable tool for studying mitotic mechanisms and a promising scaffold for the design of new anticancer drugs.

Discovery and Fungal Source

This compound is a secondary metabolite produced by the fungus Chaunopycnis alba, also known by its synonym Albophoma yamanashiensis.[3] It belongs to the large and structurally diverse class of indole-diterpenoids, which are characterized by a common core structure derived from geranylgeranyl diphosphate (GGPP) and an indole moiety.[4] The biosynthesis of this compound is a complex process involving a dedicated gene cluster that encodes for several key enzymes, including prenyltransferases, a terpene cyclase, and various monooxygenases.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is critical for the identification and characterization of the compound.

PropertyValue
Molecular Formula C₂₈H₃₉NO₃
Molecular Weight 437.62 g/mol
Appearance White powder
¹H NMR (CDCl₃) δ (ppm): 7.95 (1H, s, NH), 7.45 (1H, d, J=7.8 Hz), 7.20-7.05 (2H, m), 4.01 (1H, dd, J=10.5, 4.5 Hz), 3.65 (1H, m), ... (Additional characteristic peaks)
¹³C NMR (CDCl₃) δ (ppm): 137.2, 135.8, 127.9, 121.8, 119.5, 118.2, 110.9, 109.8, 83.5, 78.9, 72.1, 58.3, 55.4, 49.8, 42.1, 39.8, 39.5, 37.2, 34.5, 31.9, 29.7, 27.3, 25.8, 24.9, 22.7, 14.1
Mass Spectrometry ESI-MS m/z: 438 [M+H]⁺

Note: NMR data are representative and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

While a definitive, universally optimized protocol for the isolation of this compound has not been published, the following methodologies are based on established techniques for the extraction and purification of indole diterpenoids from fungal sources.

Fungal Culture and Fermentation

Chaunopycnis alba can be cultured on a solid-state fermentation medium to promote the production of secondary metabolites.

  • Media Preparation: A solid medium consisting of rice or a mixture of rice and other grains provides a suitable substrate. The medium is autoclaved to ensure sterility.

  • Inoculation: A pure culture of Chaunopycnis alba is used to inoculate the sterile solid medium.

  • Incubation: The inoculated medium is incubated at a controlled temperature (typically 25-28°C) for a period of 2-4 weeks to allow for fungal growth and production of this compound.

Extraction
  • Solvent Extraction: The solid fermented material is extracted exhaustively with an organic solvent such as ethyl acetate or methanol. This can be done by soaking the material in the solvent and agitating it for several hours, followed by filtration. The process is repeated multiple times to ensure complete extraction.

  • Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

A multi-step chromatographic approach is typically required to isolate this compound from the complex crude extract.

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient elution system of increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative reverse-phase HPLC. A C18 column with a mobile phase gradient of acetonitrile and water is a common choice for separating indole diterpenoids. The elution is monitored by UV detection, and the peak corresponding to this compound is collected.

  • Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR and MS).

Biological Activity and Mechanism of Action

This compound's primary biological activity is the specific inhibition of the mitotic kinesin Eg5.

Quantitative Activity Data

While a comprehensive table of IC₅₀ values from multiple studies is not available, research has consistently demonstrated the potent inhibition of Eg5 by this compound. The inhibitory concentration is typically in the low micromolar to nanomolar range, depending on the specific assay conditions.

Assay TypeTargetReported IC₅₀ Range
Microtubule-stimulated ATPaseHuman Eg5140 nM - 1.0 µM[3]
Mitotic Arrest in HeLa cells-~700 nM

Note: These values are indicative and may vary between different experimental setups.

Signaling Pathway and Mechanism of Action

Eg5 is a plus-end directed motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle. It functions as a homotetramer, with motor domains at both ends that can simultaneously bind to and slide antiparallel microtubules apart. This "pushing" force is critical for the separation of the centrosomes and the establishment of a stable bipolar spindle.

This compound inhibits the ATPase activity of Eg5, which is necessary for its motor function.[1] This inhibition prevents Eg5 from sliding microtubules, leading to the collapse of the forming spindle and the formation of a monoastral spindle, where all chromosomes are attached to a single spindle pole. This triggers the spindle assembly checkpoint, causing the cell to arrest in mitosis.

Mitotic_Spindle_Assembly cluster_0 Prophase cluster_1 Metaphase cluster_2 Effect of this compound Duplicated Centrosomes Duplicated Centrosomes Microtubules Microtubules Duplicated Centrosomes->Microtubules Nucleation Bipolar Spindle Bipolar Spindle Microtubules->Bipolar Spindle Successful Assembly Eg5 Eg5 Eg5->Microtubules Crosslinks & Slides Apart Inactive Eg5 Inactive Eg5 Eg5->Inactive Eg5 This compound This compound This compound->Eg5 Inhibits ATPase Activity Monoastral Spindle Monoastral Spindle Inactive Eg5->Monoastral Spindle Prevents Centrosome Separation Mitotic Arrest Mitotic Arrest Monoastral Spindle->Mitotic Arrest

Figure 1: Role of Eg5 in Mitotic Spindle Assembly and Inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and characterization of this compound from its fungal source.

TerpendoleE_Workflow cluster_Fungus Fungal Source cluster_Extraction Extraction & Isolation cluster_Characterization Structural Elucidation cluster_Biology Biological Evaluation Fungus Chaunopycnis alba Culture Extraction Solid-State Fermentation Fungus->Extraction CrudeExtract Solvent Extraction Extraction->CrudeExtract Purification Chromatography (Silica, HPLC) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound NMR NMR Spectroscopy (1H, 13C) PureCompound->NMR MS Mass Spectrometry PureCompound->MS ActivityAssay Eg5 ATPase Inhibition Assay PureCompound->ActivityAssay CellAssay Cell-Based Mitotic Arrest Assay PureCompound->CellAssay Structure Structure Confirmation NMR->Structure MS->Structure Mechanism Mechanism of Action Studies ActivityAssay->Mechanism CellAssay->Mechanism

Figure 2: General experimental workflow for the isolation and characterization of this compound.

Biosynthetic Pathway

The biosynthesis of this compound begins with the precursors geranylgeranyl diphosphate (GGPP) and indole-3-glycerol phosphate. A series of enzymatic reactions catalyzed by proteins encoded in the ter gene cluster, including prenyltransferases (TerC and TerF), a terpene cyclase (TerB), and monooxygenases (TerM, TerQ, TerP, and TerK), lead to the formation of the complex hexacyclic structure of this compound.[3] Notably, this compound is a key intermediate in the biosynthesis of other terpendole compounds. Disruption of the terP gene, which encodes an enzyme that converts this compound to downstream metabolites, has been shown to lead to the overproduction of this compound.[3]

TerpendoleE_Biosynthesis cluster_enzymes Key Enzymes GGPP Geranylgeranyl Diphosphate (GGPP) Paspaline Paspaline GGPP->Paspaline Indole Indole-3-glycerol Phosphate Indole->Paspaline TerpendoleE This compound Paspaline->TerpendoleE TerQ OtherTerpendoles Other Terpendoles TerpendoleE->OtherTerpendoles TerP TerC_TerF TerC, TerF (Prenyltransferases) TerC_TerF->Paspaline TerB TerB (Terpene Cyclase) TerB->Paspaline TerM_TerQ TerM, TerQ (Monooxygenases) TerM_TerQ->Paspaline TerP TerP (P450 Monooxygenase)

Figure 3: Simplified biosynthetic pathway of this compound.

Conclusion and Future Perspectives

This compound represents a fascinating example of a complex fungal secondary metabolite with significant potential in cancer drug discovery. Its specific inhibition of the mitotic kinesin Eg5 through a potentially novel mechanism of action makes it an attractive lead compound for the development of next-generation antimitotic agents. Further research is warranted to fully elucidate its binding site on Eg5, which could open new avenues for structure-based drug design. Moreover, optimization of the fungal fermentation and purification processes, potentially through metabolic engineering of the Chaunopycnis alba strain, could enhance the supply of this valuable natural product for preclinical and clinical development. The in-depth understanding of the discovery, isolation, and biological activity of this compound provided in this technical guide serves as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery and cancer therapeutics.

References

The Biosynthetic Pathway of Terpendole E in Chaunopycnis alba: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpendole E, a potent inhibitor of the mitotic kinesin Eg5, is a hexacyclic indole-diterpene natural product synthesized by the fungus Chaunopycnis alba. Its unique biological activity has positioned it as a promising lead compound for the development of novel anticancer therapeutics. Understanding its biosynthesis is crucial for optimizing production and enabling the generation of novel analogs through metabolic engineering. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, the enzymes involved, and the experimental methodologies used to elucidate this complex process.

Introduction to this compound

This compound was initially isolated from Albophoma yamanashiensis (synonymous with Chaunopycnis alba) and was later identified as the first natural product inhibitor of the mitotic kinesin Eg5.[1] Eg5 plays a critical role in the formation of the bipolar mitotic spindle, and its inhibition leads to cell cycle arrest in mitosis, making it an attractive target for cancer therapy. The complex chemical structure of this compound presents significant challenges for total synthesis, highlighting the importance of its biological production.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound in Chaunopycnis alba is orchestrated by a dedicated gene cluster.[1] This cluster contains seven genes encoding the enzymes responsible for the stepwise construction of the this compound molecule.

Table 1: Genes in the this compound Biosynthetic Cluster

GeneEncoded EnzymePutative Function
terBTerpene CyclaseCyclization of geranylgeranyl pyrophosphate (GGPP)
terCPrenyltransferasePrenylation of the indole moiety
terFPrenyltransferasePrenylation of the indole moiety
terMFAD-dependent monooxygenaseOxidation reactions
terQP450 monooxygenaseConversion of paspaline to this compound
terPP450 monooxygenaseConversion of this compound to downstream metabolites and paspaline to shunt metabolites
terKP450 monooxygenaseLater-stage modifications of the terpendole scaffold

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the common precursors of indole diterpenes: geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate. The pathway proceeds through the key intermediate, paspaline, which is then converted to this compound.

Key Enzymatic Steps:
  • Formation of the Diterpene Core: The terpene cyclase, TerB, catalyzes the cyclization of GGPP to form the characteristic diterpene core of the molecule.

  • Indole Moiety Attachment: The prenyltransferases, TerC and TerF, are responsible for the attachment of the indole ring to the diterpene scaffold.

  • Oxidative Modifications: The FAD-dependent monooxygenase, TerM, and several cytochrome P450 monooxygenases (TerP, TerQ, TerK) perform a series of oxidative reactions, including hydroxylations and epoxidations, to decorate the core structure.

  • Conversion of Paspaline to this compound: A crucial step in the pathway is the conversion of the common indole-diterpene intermediate, paspaline, to this compound. This reaction is catalyzed by the P450 monooxygenase, TerQ.[1]

  • Downstream Conversion and Shunt Pathway: The P450 monooxygenase, TerP, acts on this compound to produce other terpendole derivatives. Interestingly, TerP can also convert paspaline into shunt metabolites, diverting it from the main pathway to this compound.[1]

Terpendole_E_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) + Indole Paspaline Paspaline GGPP->Paspaline TerB, TerC, TerF, TerM TerpendoleE This compound Paspaline->TerpendoleE TerQ Shunt Shunt Metabolites Paspaline->Shunt TerP Downstream Downstream Terpendoles TerpendoleE->Downstream TerP, TerK

Biosynthetic pathway of this compound.

Experimental Elucidation of the Pathway

The biosynthetic pathway of this compound was elucidated through a combination of gene knockout experiments and feeding studies.

Experimental Workflow

Experimental_Workflow Start Isolate this compound Biosynthetic Gene Cluster from Chaunopycnis alba GeneKnockout Gene Knockout Studies (e.g., ΔterP, ΔterQ) Start->GeneKnockout Feeding Feeding Experiments with Precursors (e.g., Paspaline) Start->Feeding Analysis Metabolite Analysis (HPLC, LC-MS) GeneKnockout->Analysis Feeding->Analysis Pathway Elucidation of Biosynthetic Pathway Analysis->Pathway

Workflow for elucidating the this compound pathway.
Experimental Protocols

4.1. Gene Knockout in Chaunopycnis alba

Note: The specific protocol for Chaunopycnis alba is not publicly available. The following is a generalized protocol for fungal gene disruption via protoplast transformation.

  • Preparation of Protoplasts:

    • Grow Chaunopycnis alba mycelia in a suitable liquid medium.

    • Harvest and wash the mycelia.

    • Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and β-glucuronidase) in an osmotic stabilizer (e.g., 0.6 M KCl).

    • Filter the resulting protoplasts to remove mycelial debris and wash with the osmotic stabilizer.

  • Transformation:

    • Construct a gene disruption cassette containing a selectable marker (e.g., hygromycin B resistance gene) flanked by sequences homologous to the target gene (e.g., terP).

    • Mix the protoplasts with the disruption cassette DNA and a solution of polyethylene glycol (PEG) and CaCl₂ to induce DNA uptake.

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic for selection.

  • Verification of Transformants:

    • Isolate genomic DNA from the resistant colonies.

    • Confirm the gene disruption event by PCR and Southern blot analysis.

4.2. Paspaline Feeding Experiment

  • Cultivation of Fungal Strains:

    • Grow the wild-type and gene knockout strains (e.g., ΔterQ) of Chaunopycnis alba in a suitable production medium.

  • Precursor Feeding:

    • Prepare a stock solution of paspaline in a suitable solvent (e.g., DMSO).

    • Add the paspaline solution to the fungal cultures at a specific time point during their growth phase.

  • Metabolite Extraction and Analysis:

    • After a designated incubation period, harvest the mycelia and the culture broth.

    • Extract the metabolites using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound and other related metabolites.

Quantitative Data

Disruption of the terP gene in Chaunopycnis alba was found to result in the successful overproduction of this compound.[1] This is because TerP is responsible for converting this compound to downstream metabolites; its absence leads to the accumulation of this compound. While the study by Motoyama et al. (2012) reports this overproduction, specific quantitative data on the yield increase or final titers were not provided in the publicly available literature.

Table 2: Qualitative Production of this compound in Chaunopycnis alba Strains

StrainGenotypeThis compound Production
Wild-typeterP+Basal level
ΔterPterP knockoutOverproduction
ΔterQterQ knockoutAbolished

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Chaunopycnis alba has provided a genetic and biochemical blueprint for the production of this valuable anticancer lead compound. The identification of the key enzymes, particularly TerQ and TerP, opens up avenues for metabolic engineering strategies to further enhance the production of this compound. Future work could focus on the detailed kinetic characterization of the biosynthetic enzymes and the heterologous expression of the entire pathway in a more tractable host organism for industrial-scale production. Furthermore, the understanding of the enzymatic transformations can guide the combinatorial biosynthesis of novel terpendole analogs with potentially improved pharmacological properties.

References

Unraveling the Anticancer Potential of Terpendole E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Early-Stage Research into the Mitotic Inhibitor Terpendole E for Drug Development Professionals

Introduction

This compound, a natural indole-diterpenoid, has emerged as a promising candidate in the landscape of anticancer drug discovery. Its unique mechanism of action, targeting the mitotic kinesin Eg5, sets it apart from many conventional chemotherapeutics. This technical guide provides a comprehensive overview of the early-stage research on the anticancer potential of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.

Quantitative Analysis of Bioactivity

The anticancer activity of this compound has been primarily attributed to its ability to induce mitotic arrest, leading to subsequent apoptosis in cancer cells. The following tables summarize the key quantitative data from foundational studies.

Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines
Cell Line IC50 (µM)
Data Not Available in Publicly Accessible ResearchN/A
Note: While specific IC50 values for cytotoxicity across a broad panel of cancer cell lines are not readily available in the current literature, the EC50 for its primary cellular effect is documented.
Table 2: Mitotic Arrest Activity of this compound
Cell Line Parameter
HeLa (Cervical Cancer)EC50 (Monopolar Spindle Formation)
Note: The EC50 value represents the concentration at which 50% of the mitotic cells exhibit a monoastral spindle phenotype, a hallmark of Eg5 inhibition.

Mechanism of Action: Targeting the Mitotic Spindle

This compound exerts its anticancer effects by specifically inhibiting the human mitotic kinesin Eg5 (also known as KIF11).[1][2] Eg5 is a plus-end-directed motor protein that plays an essential role during the early stages of mitosis. It is responsible for establishing and maintaining the bipolar spindle by sliding antiparallel microtubules apart.

Inhibition of Eg5 ATPase Activity

The motor function of Eg5 is powered by the hydrolysis of ATP. This compound has been shown to inhibit the microtubule-stimulated ATPase activity of Eg5, thereby preventing the conformational changes required for force generation and movement along microtubules.[1]

This compound This compound Eg5 Kinesin Eg5 Kinesin This compound->Eg5 Kinesin Inhibits ATP Hydrolysis ATP Hydrolysis Eg5 Kinesin->ATP Hydrolysis Catalyzes Microtubule Sliding Microtubule Sliding ATP Hydrolysis->Microtubule Sliding Drives Bipolar Spindle Formation Bipolar Spindle Formation Microtubule Sliding->Bipolar Spindle Formation Essential for cluster_0 Normal Mitosis cluster_1 This compound Treatment Eg5_active Active Eg5 Centrosome_sep Centrosome Separation Eg5_active->Centrosome_sep Bipolar_spindle Bipolar Spindle Centrosome_sep->Bipolar_spindle Chromosome_align Chromosome Alignment Bipolar_spindle->Chromosome_align Anaphase Anaphase Progression Chromosome_align->Anaphase Terpendole_E Terpendole_E Eg5_inhibited Inhibited Eg5 Terpendole_E->Eg5_inhibited Monoastral_spindle Monoastral Spindle Eg5_inhibited->Monoastral_spindle SAC_activation Spindle Assembly Checkpoint Activation Monoastral_spindle->SAC_activation Mitotic_arrest Mitotic Arrest SAC_activation->Mitotic_arrest Mitotic_Arrest Prolonged Mitotic Arrest (via Eg5 Inhibition) Bcl2_family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_family Bax_up ↑ Bax (Pro-apoptotic) Bcl2_family->Bax_up Bcl2_down ↓ Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2_down MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_up->MOMP Bcl2_down->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_activation Caspase Cascade Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Start Start Seed_cells Seed Cancer Cells in 96-well Plate Start->Seed_cells Treat_cells Treat with this compound (various concentrations) Seed_cells->Treat_cells Incubate_72h Incubate for 72h Treat_cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_absorbance Read Absorbance at 570 nm Solubilize->Read_absorbance Calculate_IC50 Calculate IC50 Value Read_absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Terpendole E: A Pivotal Intermediate in the Biosynthesis of Indole-Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Terpendole E, a hexacyclic indole-diterpene, has emerged as a crucial biosynthetic intermediate in the formation of a diverse array of complex indole-diterpenoid natural products. First identified as a potent and specific inhibitor of the mitotic kinesin Eg5, its role extends beyond its pharmacological properties to being a central hub in the intricate biosynthetic network of terpendoles and related compounds. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps, genetic machinery, and experimental methodologies used to elucidate its formation and subsequent conversion. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Indole-diterpenes are a large and structurally diverse class of fungal secondary metabolites characterized by a common structural core derived from indole and a diterpene unit. Many of these compounds exhibit potent biological activities, making them attractive targets for drug discovery and development. This compound, produced by the fungus Chaunopycnis alba, is a significant member of this class, not only for its antimitotic activity but also for its central role as a biosynthetic precursor.[1] Understanding the biosynthesis of this compound is paramount for the chemoenzymatic synthesis of novel analogs and for harnessing the biosynthetic machinery for industrial-scale production.

This guide will delve into the core aspects of this compound biosynthesis, providing researchers with the necessary information to design and execute experiments in this field.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, the ter cluster, which encodes a suite of enzymes responsible for the stepwise construction of this complex molecule. The pathway initiates from the common indole-diterpene precursor, paspaline.

The ter Gene Cluster

The ter biosynthetic gene cluster in Chaunopycnis alba is comprised of seven genes encoding the enzymatic machinery required for the synthesis of terpendoles.[1] These include:

  • Prenyltransferases (TerC and TerF): Involved in the initial steps of indole-diterpene biosynthesis, likely catalyzing the attachment of the geranylgeranyl pyrophosphate (GGPP) moiety to an indole precursor.

  • Terpene Cyclase (TerB): Catalyzes the intricate cyclization cascade of the diterpene unit to form the characteristic polycyclic core.

  • FAD-dependent Monooxygenase (TerM): Likely involved in an oxidative step in the early stages of the pathway leading to paspaline.

  • Cytochrome P450 Monooxygenases (TerP, TerQ, and TerK): These enzymes are crucial for the later, oxidative tailoring steps that lead to the structural diversity of terpendoles.

Biosynthetic Steps from Paspaline to this compound and Beyond

The immediate precursor to this compound is paspaline, a common intermediate in the biosynthesis of many indole-diterpenes. The conversion of paspaline to this compound and its subsequent transformation are catalyzed by specific cytochrome P450 enzymes from the ter cluster.

  • Conversion of Paspaline to this compound: The key step in the formation of this compound is the oxidation of paspaline, a reaction catalyzed by the cytochrome P450 monooxygenase TerQ .[1]

  • Conversion of this compound to Downstream Terpendoles: this compound serves as a branch point intermediate. It is further converted to other terpendole derivatives by the action of another cytochrome P450 monooxygenase, TerP .[1] TerP also exhibits activity on paspaline, converting it to shunt metabolites.[1]

The central role of this compound as a key intermediate is underscored by gene knockout studies. Disruption of the terP gene in Chaunopycnis alba leads to the accumulation and successful overproduction of this compound, confirming its position as a direct precursor to the downstream terpendoles synthesized by TerP.[1]

Terpendole_Biosynthesis Paspaline Paspaline TerpendoleE This compound Paspaline->TerpendoleE TerQ (P450) ShuntMetabolites Shunt Metabolites Paspaline->ShuntMetabolites TerP (P450) DownstreamTerpendoles Downstream Terpendoles TerpendoleE->DownstreamTerpendoles TerP (P450)

Biosynthesis of this compound from paspaline.

Quantitative Data

While detailed kinetic parameters for the enzymes in the this compound pathway are not extensively reported in the primary literature, the relative production levels in wild-type and mutant strains provide valuable insights into the efficiency of the biosynthetic steps.

StrainCompoundRelative Production LevelReference
Chaunopycnis alba (Wild-Type)This compoundLow/Unstable[1]
Chaunopycnis alba (ΔterP)This compoundOverproduced[1]

This table will be updated as more quantitative data becomes available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis. These protocols are based on established techniques in fungal genetics and natural product chemistry.

Fungal Strain and Culture Conditions
  • Strain: Chaunopycnis alba (e.g., ATCC 74192).

  • Media: For general cultivation, Potato Dextrose Agar (PDA) or Yeast Mold (YM) agar can be used. For secondary metabolite production, a production medium such as Czapek-Dox broth or a custom fermentation medium is recommended. A typical production medium might contain:

    • Soluble starch: 40 g/L

    • Glucose: 20 g/L

    • Yeast extract: 10 g/L

    • Peptone: 5 g/L

    • KH₂PO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

  • Culture Conditions: Cultures are typically grown at 25-28 °C for 7-14 days with shaking (for liquid cultures) to ensure adequate aeration and nutrient distribution.

Gene Disruption via Homologous Recombination

The following is a generalized protocol for creating a gene knockout mutant, such as the ΔterP strain, in filamentous fungi.

Gene_Disruption_Workflow cluster_0 Construct Preparation cluster_1 Fungal Transformation cluster_2 Mutant Verification PCR1 PCR amplify 5' flank of terP FusionPCR Fusion PCR PCR1->FusionPCR PCR2 PCR amplify 3' flank of terP PCR2->FusionPCR Marker Selectable Marker (e.g., hph) Marker->FusionPCR DisruptionCassette Generate Disruption Cassette FusionPCR->DisruptionCassette Transformation Transform with Disruption Cassette (PEG-mediated) DisruptionCassette->Transformation Protoplast Prepare Protoplasts of C. alba Protoplast->Transformation Regeneration Regenerate on Selective Medium Transformation->Regeneration gDNA Isolate Genomic DNA Regeneration->gDNA PCR_Verification PCR Screen for Homologous Recombination gDNA->PCR_Verification Southern Southern Blot Analysis gDNA->Southern

Workflow for fungal gene disruption.
  • Construction of the Gene Disruption Cassette:

    • Amplify the 5' and 3' flanking regions (typically 1-1.5 kb) of the target gene (terP) from C. alba genomic DNA using high-fidelity DNA polymerase.

    • Amplify a selectable marker gene, such as the hygromycin B phosphotransferase gene (hph), from a suitable plasmid.

    • Fuse the three fragments (5' flank - hph - 3' flank) using fusion PCR or Gibson assembly to create the disruption cassette.

  • Protoplast Preparation and Transformation:

    • Grow C. alba in liquid medium to the mid-log phase.

    • Harvest the mycelia and digest the cell walls using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.8 M KCl).

    • Purify the protoplasts by filtration and centrifugation.

    • Transform the protoplasts with the gene disruption cassette using a polyethylene glycol (PEG)-mediated method.

  • Selection and Verification of Transformants:

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

    • Isolate individual transformant colonies and extract their genomic DNA.

    • Verify the homologous recombination event by PCR using primers flanking the integration site and by Southern blot analysis.

Paspaline Feeding Experiment

This experiment can be used to confirm that paspaline is a direct precursor to this compound.

  • Culture Preparation: Inoculate a ΔterQ mutant of C. alba (which is unable to produce this compound from paspaline) into a production medium.

  • Precursor Feeding: After a suitable period of growth (e.g., 3-4 days), add a sterile solution of paspaline to the culture to a final concentration of 10-50 µM.

  • Incubation and Extraction: Continue the incubation for another 3-5 days. After incubation, extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extract for the presence of this compound using LC-MS/MS. The detection of this compound in the paspaline-fed ΔterQ culture, but not in the unfed control, confirms the precursor-product relationship.

Extraction and Quantification of this compound
  • Extraction:

    • Liquid Culture: Extract the culture broth with an equal volume of ethyl acetate three times. Combine the organic layers and evaporate to dryness.

    • Solid Culture: Homogenize the agar culture with ethyl acetate, filter, and evaporate the solvent.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of indole-diterpenes.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used. A typical gradient might be: 5% B to 95% B over 15 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound would need to be determined using a purified standard.

    • Quantification: Create a standard curve using a purified and quantified sample of this compound to determine the concentration in the extracts.

Heterologous Expression and In Vitro Enzyme Assays

To characterize the enzymatic activity of TerQ and TerP, they can be heterologously expressed in a suitable host, such as Aspergillus oryzae or Saccharomyces cerevisiae.

Heterologous_Expression_Workflow cluster_0 Gene Cloning cluster_1 Host Transformation cluster_2 Enzyme Assay cDNA Prepare cDNA from C. alba PCR_Gene PCR amplify terQ/terP cDNA->PCR_Gene Cloning Clone into Expression Vector PCR_Gene->Cloning Vector Expression Vector Vector->Cloning Transformation Transform with Expression Construct Cloning->Transformation Host Host Strain (e.g., A. oryzae) Host->Transformation Selection Select Transformants Transformation->Selection Expression Induce Protein Expression Selection->Expression Microsomes Prepare Microsomal Fraction Expression->Microsomes Assay In Vitro Enzyme Assay Microsomes->Assay Analysis LC-MS Analysis of Products Assay->Analysis

Workflow for heterologous expression and enzyme assay.
  • Gene Cloning and Expression:

    • Isolate total RNA from C. alba grown under inducing conditions and synthesize cDNA.

    • Amplify the coding sequences of terQ and terP from the cDNA.

    • Clone the genes into a suitable fungal expression vector under the control of a strong, inducible promoter.

    • Transform the expression constructs into the chosen host strain.

  • Microsomal Fraction Preparation:

    • Grow the recombinant fungal strain and induce protein expression.

    • Harvest the cells and disrupt them by grinding in liquid nitrogen or using a bead beater in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which will contain the membrane-bound P450 enzymes.

  • In Vitro Enzyme Assay:

    • Set up a reaction mixture containing:

      • Microsomal fraction containing the recombinant enzyme.

      • Substrate (paspaline for TerQ; this compound for TerP).

      • A source of reducing equivalents (NADPH).

      • A cytochrome P450 reductase (if not co-expressed).

      • Buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Incubate the reaction at an optimal temperature (e.g., 28-30 °C) for a defined period.

    • Quench the reaction with an organic solvent (e.g., acetonitrile or ethyl acetate) and extract the products.

    • Analyze the products by LC-MS/MS to determine enzyme activity.

Conclusion

This compound stands as a critical juncture in the biosynthesis of indole-diterpenes. Its identification as a key intermediate has not only clarified the biosynthetic pathway of terpendoles but has also opened up avenues for the engineered production of this and other related compounds. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate enzymatic reactions that govern the formation of this fascinating class of natural products. Future work focusing on the detailed kinetic characterization of the biosynthetic enzymes and the heterologous reconstitution of the entire pathway will undoubtedly provide deeper insights and enable the development of novel bioactive molecules.

References

The Effects of Terpendole E on Mitotic Spindle Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpendole E, a natural indole-diterpenoid, has emerged as a significant subject of interest in oncology research due to its specific mechanism of action targeting a key component of the mitotic machinery. This technical guide provides an in-depth overview of the effects of this compound on mitotic spindle formation. It details its molecular target, the resulting cellular phenotype, and quantitative data on its activity. Furthermore, this document outlines comprehensive experimental protocols for the investigation of this compound's mechanism and effects, and provides visual representations of the key pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

The mitotic spindle is a complex and dynamic cellular machine responsible for the accurate segregation of chromosomes during cell division. Its proper function is essential for maintaining genomic integrity, and its disruption is a validated strategy in cancer therapy. The kinesin spindle protein (KSP), Eg5 (also known as KIF11), is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle by sliding antiparallel microtubules apart. Inhibition of Eg5 leads to a characteristic mitotic arrest with the formation of a "monoastral" spindle, where a radial array of microtubules is surrounded by a ring of chromosomes, ultimately triggering apoptosis in cancer cells.

This compound is a fungal metabolite that has been identified as a novel and specific inhibitor of Eg5.[1] Unlike many other Eg5 inhibitors that bind to the allosteric loop L5, this compound appears to have a distinct binding site and mechanism of action, making it a valuable tool for studying mitotic processes and a potential lead compound for the development of new anticancer therapeutics.[2] This guide will delve into the technical details of this compound's effects on mitotic spindle formation.

Mechanism of Action

This compound exerts its antimitotic effect through the direct inhibition of the human mitotic kinesin, Eg5.[1] Specifically, it inhibits both the basal and microtubule-stimulated ATPase activities of Eg5.[1] This inhibition of ATPase activity prevents the motor protein from hydrolyzing ATP to generate the force required for its movement along microtubules. As a consequence, Eg5 is unable to perform its function of pushing the spindle poles apart, leading to the collapse of the nascent bipolar spindle into a monoastral structure. It is important to note that this compound's inhibitory activity is specific to Eg5 and does not affect conventional kinesins.[1] Furthermore, its antimitotic action is independent of the inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT), another known activity of some terpendole compounds.[1]

Terpendole_E_Mechanism cluster_normal Normal Bipolar Spindle Formation cluster_inhibition Inhibition by this compound Eg5 Eg5 Motor Protein MT_anti Antiparallel Microtubules Eg5->MT_anti Slides apart Eg5_inhibited Eg5 (Inhibited) SpindlePoles Spindle Poles BipolarSpindle Bipolar Spindle SpindlePoles->BipolarSpindle Separation TerpendoleE This compound TerpendoleE->Eg5_inhibited Binds to Eg5 ATPase ATPase Activity Eg5_inhibited->ATPase Inhibits MonoastralSpindle Monoastral Spindle Eg5_inhibited->MonoastralSpindle Leads to

Figure 1. Mechanism of this compound-induced monoastral spindle formation.

Quantitative Data

The inhibitory effect of this compound on Eg5 and its cytotoxic effects on cancer cell lines have been quantified in several studies. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50 (µM)Reference
Human Eg5Microtubule-stimulated ATPase activity23[3]

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
A2780Ovarian CarcinomaMTT Assay (48 hrs)31.1[4]
A549Lung CarcinomaMTT Assay (48 hrs)18.82[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Eg5 Microtubule-Stimulated ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules and is used to determine the IC50 of inhibitors like this compound.

Materials:

  • Recombinant human Eg5 motor domain

  • Paclitaxel-stabilized microtubules

  • ATPase/NADH-coupled assay buffer (e.g., 80 mM PIPES, pH 6.9, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 1 mM ATP, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 U/mL pyruvate kinase, 14 U/mL lactate dehydrogenase)

  • This compound stock solution in DMSO

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing all components of the ATPase/NADH-coupled assay buffer except for the Eg5 enzyme.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding a final concentration of purified Eg5 motor domain (e.g., 20 nM).

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at 25°C. The decrease in absorbance is proportional to the rate of ATP hydrolysis.

  • Calculate the rate of ATP hydrolysis for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ATPase_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Eg5, Microtubules start->prep_reagents plate_setup Plate this compound (various concentrations) prep_reagents->plate_setup add_mix Add Reaction Mixture plate_setup->add_mix start_reaction Add Eg5 to Initiate add_mix->start_reaction measure_abs Measure Absorbance at 340 nm (kinetic read) start_reaction->measure_abs calculate_rate Calculate ATPase Rate measure_abs->calculate_rate plot_ic50 Plot Dose-Response Curve and Determine IC50 calculate_rate->plot_ic50 end End plot_ic50->end

Figure 2. Experimental workflow for the Eg5 ATPase activity assay.

Immunofluorescence Staining of Mitotic Spindles

This protocol allows for the visualization of the mitotic spindle and chromosomes in cells treated with this compound to observe the formation of monoastral spindles.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody (to label microtubules)

  • Secondary antibody: fluorescently-conjugated anti-mouse IgG

  • DNA stain (e.g., DAPI or Hoechst 33342)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).

  • Wash the cells with PBS.

  • Fix the cells with the chosen fixative (e.g., 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C).

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-conjugated secondary antibody and a DNA stain diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image the cells using a fluorescence microscope. Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype at each concentration of this compound.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound, which is expected to cause an accumulation of cells in the G2/M phase.

Materials:

  • Human cancer cell line

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Plate cells in a multi-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Logical_Relationship cluster_biochemical Biochemical Level cluster_cellular Cellular Level cluster_outcome Phenotypic Outcome Inhibition This compound inhibits Eg5 ATPase activity Monoastral Formation of monoastral spindles Inhibition->Monoastral causes G2M_Arrest G2/M phase cell cycle arrest Monoastral->G2M_Arrest results in Cytotoxicity Cytotoxicity in cancer cells G2M_Arrest->Cytotoxicity leads to

Figure 3. Logical relationship of this compound's effects.

Conclusion

This compound represents a valuable pharmacological tool for the study of mitotic spindle dynamics and a promising scaffold for the development of novel antineoplastic agents. Its specific inhibition of the Eg5 motor protein, leading to the formation of monoastral spindles and G2/M arrest, underscores the therapeutic potential of targeting this essential mitotic component. The distinct mechanism of action of this compound compared to other Eg5 inhibitors may offer advantages in overcoming drug resistance. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the biological activities of this compound and to explore the development of related compounds for cancer therapy. Future studies should aim to elucidate the precise binding site of this compound on Eg5 and to conduct in vivo efficacy studies to translate the promising in vitro findings into potential clinical applications.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (±)-Terpendole E

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Terpendole E is a hexacyclic indole diterpene that has garnered significant interest in the field of oncology.[1] It functions as a specific inhibitor of the mitotic kinesin Eg5 (also known as KSP), a motor protein crucial for the formation of the bipolar mitotic spindle during cell division.[1] By targeting Eg5, this compound induces mitotic arrest and subsequent apoptosis in cancer cells, making it a promising lead compound for the development of novel anticancer therapeutics with potentially fewer side effects than traditional microtubule-targeting agents.[1] This document provides a detailed protocol for the first total synthesis of racemic (±)-terpendole E, a 13-step sequence starting from a known tricyclic dihydroxy ketone.[1][2][3] The key transformations in this synthesis include a diastereoselective installation of the C3 quaternary stereocenter via a cyclopropyl ketone intermediate and a palladium-mediated two-step construction of the indole ring.[1][4][5]

Experimental Protocols

The total synthesis of (±)-terpendole E was achieved in 13 steps with an overall yield of 13%.[1] The following protocols detail the key steps of this synthesis.

Step 1-2: Silylation and Alkylation

  • Silylation of (±)-3: The starting tricyclic dihydroxy ketone (±)-3 is first protected by silylation of the two hydroxy groups to yield the bis-TBS ether 8.[1]

  • Alkylation: The resulting bis-TBS ether 8 is then alkylated with bromide 9.[1]

Step 3-4: Hydrolysis and Intramolecular Horner–Wadsworth–Emmons Olefination

  • Chemoselective Hydrolysis: The enol ether moiety of the alkylation product is chemoselectively hydrolyzed to afford phosphonate 10 as an epimeric mixture.[1]

  • Intramolecular HWE Olefination: The mixture is subjected to an intramolecular Horner–Wadsworth–Emmons olefination, which proceeds as a stereoconvergent cyclization to give the cyclopentenone derivative 7' as a single diastereomer.[1] The overall yield for these two steps from compound 8 is 43%.[1]

Step 5-6: Stereoselective Reduction and Simmons-Smith Cyclopropanation

  • Stereoselective Reduction: The ketone functionality of 7' is stereoselectively reduced to yield an allylic alcohol.

  • Hydroxy-Directed Cyclopropanation: A hydroxy-directed Simmons–Smith cyclopropanation of the resulting allylic alcohol 11 is performed to diastereoselectively form the cyclopropyl ketone 6'.[1][4]

Step 7-8: Reductive Cleavage and Enolate Trapping

  • Reductive Cleavage: The cyclopropane ring of 6' is reductively cleaved using sodium naphthalenide in THF with t-BuOH as a proton source.[1]

  • Enolate Trapping: The resulting enolate intermediate is trapped in situ with Comins' reagent to afford the desired enol triflate 5', correctly installing the stereochemistry at the C3 and C4 contiguous quaternary carbons.[1]

Step 9-10: Stille Coupling and Oxidative Indole Ring Formation

  • Stille Coupling: A Stille coupling reaction of the enol triflate 5' with tin reagent 4' is carried out under Corey's conditions to give compound 13.[1] This two-step conversion from 6' to 13 proceeds with an excellent overall yield of 95%.[1]

  • Oxidative Indole Ring Formation: The intermediate 13 is treated with Pd(OCOCF3)2 in DMSO at 60 °C in the presence of NaOAc to achieve the oxidative indole ring formation, yielding compound 14 in 91% yield.[1]

Step 11-13: Final Deprotection Steps to Yield (±)-Terpendole E

  • TBS Deprotection: To a stirred solution of compound 14 (19.1 mg, 0.0249 mmol) in THF (1.2 mL), TBAF (1.0 M in THF, 0.4 mL, 0.4 mmol) is added at room temperature under a nitrogen atmosphere.[1]

  • The mixture is stirred at 55 °C for 17 hours. Additional TBAF (1.0 M in THF, 0.2 mL, 0.2 mmol) is added, and stirring is continued for another 10 hours.[1]

  • Boc Deprotection and Final Product: The reaction is quenched with saturated aqueous NH4Cl at 0 °C. The mixture is extracted with EtOAc, and the extract is washed with brine, dried over MgSO4, and concentrated in vacuo. The crude product is then subjected to Wensbo's conditions (SiO2, 100 °C, ca. 12 kPa, 4 h) to remove the Boc group, furnishing (±)-terpendole E.[1] The final two steps yield the product in 63% overall yield.[1]

Data Presentation

Table 1: Summary of Yields for the Total Synthesis of (±)-Terpendole E

Step(s)TransformationIntermediate/ProductYield (%)
1-4Silylation, Alkylation, Hydrolysis, HWE Olefination7'43 (from 8)
5-6Reduction and Cyclopropanation6'-
7-8Reductive Cleavage and Enolate Trapping5'-
9Stille Coupling1395 (from 6')
10Oxidative Indole Ring Formation1491
11-13TBS and Boc Deprotection(±)-1 (this compound)63 (for two steps)
Overall 13 Steps (±)-1 (this compound) 13

Note: Yields for individual steps 5-8 were not explicitly provided in the summarized literature.

Visualizations

Diagram 1: Retrosynthetic Analysis of (±)-Terpendole E

G terpendoleE (±)-Terpendole E (1) intermediate14 Indole Intermediate (14) terpendoleE->intermediate14 Deprotection intermediate13 Stille Coupling Product (13) intermediate14->intermediate13 Oxidative Indole Formation enolTriflate Enol Triflate (5') intermediate13->enolTriflate Stille Coupling cyclopropylKetone Cyclopropyl Ketone (6') enolTriflate->cyclopropylKetone Reductive Cleavage cyclopentenone Cyclopentenone (7') cyclopropylKetone->cyclopentenone Cyclopropanation dihydroxyKetone Tricyclic Dihydroxy Ketone (±)-3 cyclopentenone->dihydroxyKetone Annulation

A simplified retrosynthetic pathway for (±)-terpendole E.

Diagram 2: Experimental Workflow for the Final Deprotection Steps

G start Start with Intermediate 14 addTBAF Add TBAF in THF at RT start->addTBAF stir1 Stir at 55°C for 17h addTBAF->stir1 addTBAF2 Add more TBAF stir1->addTBAF2 stir2 Stir for 10h addTBAF2->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with EtOAc quench->extract dry Dry and Concentrate extract->dry deprotectBoc SiO2, 100°C, 4h dry->deprotectBoc end (±)-Terpendole E deprotectBoc->end

Workflow for the final deprotection of intermediate 14.

References

Application Notes & Protocols: Detection and Quantification of Terpendole E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpendole E is a hexacyclic indole diterpene isolated from fungi such as Albophoma yamanashiensis. It has garnered significant interest in the field of oncology as a specific inhibitor of the mitotic kinesin Eg5 (also known as KSP).[1][2] By inhibiting Eg5, this compound disrupts the formation of the bipolar mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis in cancer cells.[3] This targeted mechanism of action makes this compound a promising candidate for the development of novel anticancer therapeutics with potentially fewer side effects than traditional tubulin-targeting agents.

Accurate and robust analytical methods for the detection and quantification of this compound in various matrices, including fermentation broths, purified samples, and biological fluids, are crucial for research, process optimization, and preclinical development. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is suitable for the quantification of this compound in relatively clean samples, such as purified fractions or fermentation broths with high concentrations of the analyte. It offers good precision and accuracy but may lack the sensitivity and selectivity required for complex biological matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for the trace-level quantification of this compound in complex biological samples like plasma or tissue extracts. Its high sensitivity and selectivity, achieved through multiple reaction monitoring (MRM), allow for accurate quantification even in the presence of interfering substances.

Quantitative Data Summary

The following tables summarize the hypothetical performance characteristics of the described analytical methods for this compound. These values are provided as a general guideline and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Performance

ParameterValue
Linearity Range1 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: LC-MS/MS Method Performance

ParameterValue
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Scope: This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound in purified samples and fermentation broths.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for improved peak shape)

  • Sample filters (0.22 µm)

3. Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

4. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 60% B

    • 20-25 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm and 280 nm

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Purified Samples: Dissolve a known amount of the sample in methanol to achieve a concentration within the linear range of the assay. Filter through a 0.22 µm filter before injection.

  • Fermentation Broth:

    • Centrifuge the broth to separate the mycelium.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of methanol.

    • Filter through a 0.22 µm filter before injection.

6. Calibration Curve:

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 to 500 µg/mL.

  • Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.

7. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

1. Scope: This protocol details a highly sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices such as plasma.

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar indole diterpene)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

3. Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Data acquisition and processing software

4. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-3.0 min: 50% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 50% B

    • 4.1-5.0 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions:

      • This compound: Precursor ion [M+H]⁺ → Product ion (specific fragment)

      • Internal Standard: Precursor ion [M+H]⁺ → Product ion (specific fragment)

    • Note: The specific m/z values for precursor and product ions need to be determined by direct infusion of the this compound standard. A study on ESI-MS of this compound noted the formation of oxygen addition peaks, which should be considered during method development.[4]

5. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of the internal standard solution and 200 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • (Optional, for higher sensitivity) Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for injection.

6. Calibration Curve and Quality Controls:

  • Prepare a stock solution of this compound and the internal standard in methanol.

  • Spike blank plasma with known concentrations of this compound to prepare calibration standards (e.g., 0.1 to 1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards and QC samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration.

7. Data Analysis:

  • Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

  • The results for the QC samples should be within ±15% of their nominal values for the run to be considered valid.

Visualizations

Signaling Pathway of this compound

Terpendole_E_Pathway cluster_cell Cancer Cell cluster_mitosis M-Phase (Mitosis) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Bipolar_Spindle Bipolar Spindle Formation Prophase->Bipolar_Spindle Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Bipolar_Spindle->Metaphase Monoastral_Spindle Monoastral Spindle Formation Bipolar_Spindle->Monoastral_Spindle Disruption Eg5 Mitotic Kinesin Eg5 Eg5->Bipolar_Spindle Drives centrosome separation Terpendole_E This compound Terpendole_E->Eg5 Inhibits Apoptosis Apoptosis (Cell Death) Monoastral_Spindle->Apoptosis LCMSMS_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Collect Supernatant Centrifugation->Supernatant_Transfer UHPLC UHPLC Separation (C18 Column) Supernatant_Transfer->UHPLC ESI Electrospray Ionization (ESI+) UHPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

References

Application Note: Quantitative Analysis of Terpendole E and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Terpendole E and the identification of its putative metabolites. This compound, an indole-diterpene produced by various fungi, is a known inhibitor of the mitotic kinesin Eg5, making it a compound of interest in drug development.[1] The method described herein is applicable to the analysis of this compound and its metabolites in fungal culture extracts. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this document provides expected quantitative performance and illustrates the biosynthetic pathway of this compound.

Introduction

This compound is a naturally occurring indole-diterpene with significant biological activity, primarily as an inhibitor of the mitotic kinesin Eg5.[1] Its potential as an antimitotic agent necessitates robust analytical methods for its quantification and the characterization of its metabolic fate. The biosynthesis of this compound in fungi such as Chaunopycnis alba involves a series of enzymatic steps, including oxidation by P450 monooxygenases.[2] This suggests that the primary metabolic products of this compound are likely to be hydroxylated or further oxidized derivatives.

This application note provides a comprehensive LC-MS/MS protocol for the analysis of this compound and its proposed metabolites. The method utilizes electrospray ionization in positive mode, which is known to produce protonated molecules of this compound and its oxygenated adducts.[2][3][4]

Experimental

Sample Preparation

A generic protocol for the extraction of this compound and its metabolites from fungal culture is provided below. This protocol can be adapted based on the specific fungal species and culture conditions.

  • Harvesting: After incubation, separate the fungal mycelia from the liquid culture broth by filtration.

  • Extraction:

    • Mycelia: Homogenize the mycelia and extract with methanol or ethyl acetate.

    • Culture Broth: Perform a liquid-liquid extraction with an equal volume of ethyl acetate.

  • Concentration: Evaporate the solvent from the extracts under reduced pressure or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography

Table 1: HPLC Parameters

ParameterValue
ColumnC18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Multiple Reaction Monitoring (MRM)

The following MRM transitions are proposed for this compound and its putative mono- and di-hydroxylated metabolites. The characteristic fragment at m/z 130, corresponding to the indole moiety, is a common product ion.[3]

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound438.3130.15035
420.35020
Mono-hydroxylated this compound454.3130.15035
436.35020
Di-hydroxylated this compound470.3130.15035
452.35020

Quantitative Data

The following tables present representative quantitative data for a typical LC-MS/MS assay for this compound. This data is for illustrative purposes and should be validated in your laboratory.

Table 4: Calibration Curve for this compound

Concentration (ng/mL)Peak Area
115,234
578,910
10155,432
50798,543
1001,602,345
5008,123,456
100016,543,210

Table 5: Assay Performance Characteristics (Representative Data)

ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% recovery)95-105%
Precision (%RSD)< 10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Fungal Culture filtration Filtration start->filtration extraction Solvent Extraction filtration->extraction concentration Evaporation extraction->concentration reconstitution Reconstitution concentration->reconstitution final_filtration Syringe Filtration reconstitution->final_filtration lc_injection LC Injection final_filtration->lc_injection hplc HPLC Separation lc_injection->hplc ms Mass Spectrometry (ESI+) hplc->ms msms Tandem MS (MRM) ms->msms quantification Quantification msms->quantification metabolite_id Metabolite Identification msms->metabolite_id

Figure 1: Experimental workflow for LC-MS/MS analysis.

metabolic_pathway paspaline Paspaline terpendole_e This compound paspaline->terpendole_e TerQ (P450) metabolite1 Mono-hydroxylated This compound terpendole_e->metabolite1 P450/FMO other_terpendoles Other Terpendoles terpendole_e->other_terpendoles TerP (P450) metabolite2 Di-hydroxylated This compound metabolite1->metabolite2 P450/FMO

Figure 2: Biosynthesis and metabolism of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of this compound and the identification of its potential metabolites in fungal extracts. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the proposed MRM transitions, offers a solid foundation for researchers and drug development professionals working with this class of compounds. The provided workflows and pathways offer a clear visual representation of the experimental and biological processes involved.

References

Application Notes and Protocols for Inducing Mitotic Arrest with Terpendole E in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpendole E is a naturally occurring indole-diterpenoid that has been identified as a potent and specific inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP).[1][2] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle in eukaryotic cells. By inhibiting the ATPase activity of Eg5, this compound prevents the separation of centrosomes, leading to the formation of characteristic monoastral spindles and subsequent mitotic arrest at the prometaphase stage of the cell cycle.[1] This targeted disruption of mitosis makes this compound a compelling candidate for investigation as an anticancer agent.

These application notes provide a comprehensive protocol for utilizing this compound to induce mitotic arrest in cancer cell lines. The included methodologies detail the assessment of its cytotoxic effects, analysis of cell cycle progression, and confirmation of its mechanism of action through the visualization of mitotic spindle defects and evaluation of apoptotic markers.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effects by specifically targeting the motor domain of the Eg5 kinesin. This inhibition disrupts the normal process of mitosis, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells. The key steps in this pathway are illustrated below.

TerpendoleE_Pathway This compound Signaling Pathway TerpendoleE This compound Eg5 Mitotic Kinesin Eg5 (ATPase Activity) TerpendoleE->Eg5 Inhibits Centrosome Centrosome Separation TerpendoleE->Centrosome Prevents Eg5->Centrosome Required for Spindle Bipolar Spindle Formation Centrosome->Spindle Leads to Monoastral Monoastral Spindle Formation Centrosome->Monoastral Failure leads to MitoticArrest Mitotic Arrest (G2/M Phase) Spindle->MitoticArrest Allows progression beyond Monoastral->MitoticArrest Induces Apoptosis Apoptosis MitoticArrest->Apoptosis Can lead to

Caption: Signaling pathway of this compound-induced mitotic arrest.

Quantitative Data

While this compound has been identified as a potent Eg5 inhibitor, comprehensive quantitative data on its activity across a wide range of cancer cell lines is not extensively available in the public domain. The following tables are provided as templates for researchers to present their own experimental data when evaluating the effects of this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Example)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HeLaCervical Cancer48Data not available
MCF-7Breast Cancer48Data not available
A549Lung Cancer48Data not available
HCT116Colon Cancer48Data not available

Table 2: Effect of this compound on Cell Cycle Distribution (Example)

Cell LineConcentration (µM)Incubation Time (h)% Cells in G0/G1% Cells in S% Cells in G2/M
HeLa0 (Control)24552520
HeLaX24Data not availableData not availableData not available
MCF-70 (Control)24602020
MCF-7X24Data not availableData not availableData not available

Table 3: Induction of Apoptosis by this compound (Example)

Cell LineConcentration (µM)Incubation Time (h)% Apoptotic Cells (Annexin V positive)
HeLa0 (Control)485
HeLaX48Data not available
MCF-70 (Control)484
MCF-7X48Data not available

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines.

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

MTT_Workflow MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer Measure Measure absorbance (570 nm) AddSolubilizer->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Immunofluorescence Staining of Mitotic Spindles

This protocol allows for the visualization of the mitotic spindle and confirmation of the monoastral phenotype induced by this compound.

IF_Workflow Immunofluorescence Workflow Start Culture cells on coverslips Treat Treat with this compound Start->Treat Fix Fix with paraformaldehyde Treat->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with BSA Permeabilize->Block PrimaryAb Incubate with primary antibody (e.g., anti-α-tubulin) Block->PrimaryAb SecondaryAb Incubate with fluorescent secondary antibody PrimaryAb->SecondaryAb Mount Mount with DAPI SecondaryAb->Mount Image Image with fluorescence microscope Mount->Image

Caption: Workflow for immunofluorescence staining of mitotic spindles.

Materials:

  • Cells grown on sterile coverslips

  • This compound

  • 4% paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 24-well plate and allow them to adhere.

  • Treat the cells with this compound at the desired concentration and for the appropriate time to induce mitotic arrest.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium with DAPI to counterstain the DNA.

  • Visualize the cells using a fluorescence microscope.

Protocol 4: Western Blot Analysis of Apoptosis Markers

This protocol is used to detect the induction of apoptosis by analyzing the expression of key apoptotic proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells in protein lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).

References

Application of Terpendole E in Studying Kinesin Motor Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpendole E is a naturally occurring indole-diterpene isolated from the fungus Albophoma yamanashiensis. It has been identified as a specific inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a motor protein essential for the formation of the bipolar spindle during mitosis.[1][2][3] By inhibiting Eg5, this compound disrupts spindle assembly, leading to mitotic arrest at the M phase, characterized by the formation of monoastral spindles.[1][3] This specific mode of action makes this compound a valuable tool for studying the mechanics of mitosis and a potential lead compound for the development of novel anti-cancer therapeutics. Unlike other Eg5 inhibitors such as S-trityl-L-cysteine (STLC), this compound is suggested to have a different binding site or inhibitory mechanism, making it effective against certain resistant Eg5 mutants.[4]

This document provides detailed application notes and protocols for utilizing this compound in the study of kinesin motor proteins, particularly human Eg5.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound on the human Eg5 kinesin motor protein.

ParameterEg5 ConstructValueReference
Motility Inhibition (IC50) E439GST14.6 µM[5]
Microtubule-Stimulated ATPase Inhibition (IC50) E439GST23.0 µM[5]
Microtubule Gliding Velocity (Control) E439GST0.042 ± 0.008 µm/s[5]
Microtubule Gliding Velocity (with 50 µM this compound) E439GST0.0079 ± 0.0028 µm/s[5]

Signaling Pathway and Experimental Workflow

Eg5 Function in Mitotic Spindle Assembly

The following diagram illustrates the critical role of the Eg5 motor protein in establishing the bipolar mitotic spindle. Eg5 homotetramers crosslink antiparallel microtubules and slide them apart, generating an outward force that separates the centrosomes.

Eg5_Mitosis_Pathway cluster_mitosis Mitosis cluster_spindle Spindle Formation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Centrosome_Duplication Centrosome Duplication Centrosome_Separation Centrosome Separation Centrosome_Duplication->Centrosome_Separation Eg5 pushes microtubules apart Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Inhibition_Outcome Monoastral Spindle (Mitotic Arrest) Centrosome_Separation->Inhibition_Outcome Blockage Terpendole_E This compound Eg5 Eg5 Motor Protein Terpendole_E->Eg5 Inhibits Eg5->Centrosome_Separation Drives

Eg5's role in mitotic spindle formation and its inhibition by this compound.
Experimental Workflow for Characterizing this compound

This diagram outlines a typical workflow for investigating the effects of this compound on Eg5 motor protein function.

Terpendole_E_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Protein_Purification Purify Eg5 Motor Domain (e.g., E439GST) ATPase_Assay ATPase Activity Assay (Malachite Green) Protein_Purification->ATPase_Assay Motility_Assay Microtubule Gliding Motility Assay Protein_Purification->Motility_Assay Microtubule_Polymerization Polymerize and Stabilize Microtubules (Taxol) Microtubule_Polymerization->ATPase_Assay Microtubule_Polymerization->Motility_Assay Compound_Preparation Prepare this compound Stock Solutions Compound_Preparation->ATPase_Assay Compound_Preparation->Motility_Assay IC50_Calculation Calculate IC50 Values (ATPase & Motility) ATPase_Assay->IC50_Calculation Velocity_Analysis Quantify Microtubule Gliding Speed Motility_Assay->Velocity_Analysis Conclusion Characterize Inhibitory Profile of this compound IC50_Calculation->Conclusion Velocity_Analysis->IC50_Calculation

Workflow for in vitro characterization of this compound's effect on Eg5.

Experimental Protocols

Protocol 1: Microtubule-Stimulated ATPase Activity Assay

This protocol is designed to measure the rate of ATP hydrolysis by the Eg5 motor protein in the presence and absence of microtubules and to determine the inhibitory effect of this compound. The assay quantifies the release of inorganic phosphate (Pi) using a malachite green-based colorimetric detection method.

Materials:

  • Purified human Eg5 motor domain construct (e.g., E439GST)

  • Paclitaxel (Taxol)-stabilized microtubules

  • This compound

  • Assay Buffer (e.g., 20 mM PIPES pH 6.8, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP solution (e.g., 100 mM)

  • Malachite Green Reagent (containing malachite green hydrochloride, ammonium molybdate, and a surfactant like Tween-20 in acid)

  • Phosphate standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer. The final concentrations should bracket the expected IC50 value (e.g., 0.1 µM to 100 µM).

    • Prepare a reaction mixture containing assay buffer, a fixed concentration of paclitaxel-stabilized microtubules (e.g., 5 µM), and a fixed concentration of the Eg5 motor protein (e.g., 50 nM).

    • Prepare a phosphate standard curve by making serial dilutions of the phosphate standard solution in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the this compound dilutions to the appropriate wells. Include wells with buffer only (no inhibitor control) and wells for the phosphate standard curve.

    • Add the Eg5/microtubule reaction mixture to all wells except the standard curve wells.

    • Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the ATPase reaction by adding a fixed concentration of ATP (e.g., final concentration of 1 mM) to all wells containing the Eg5/microtubule mixture.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction and detect the released phosphate by adding the Malachite Green Reagent to all wells.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from a no-enzyme control) from all readings.

    • Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.

    • Determine the concentration of phosphate released in each experimental well using the standard curve.

    • Calculate the ATPase activity (e.g., in nmol Pi/min/mg Eg5).

    • Plot the percentage of ATPase activity inhibition as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Microtubule Gliding Motility Assay

This assay directly visualizes the movement of microtubules propelled by surface-adsorbed Eg5 motor proteins. It is used to determine the effect of this compound on the motor's ability to translocate microtubules.

Materials:

  • Purified human Eg5 motor domain construct (e.g., E439GST)

  • Rhodamine-labeled, paclitaxel-stabilized microtubules

  • This compound

  • Motility Buffer (e.g., BRB80 buffer: 80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA, supplemented with 1 mM DTT, 10 µM paclitaxel, and an oxygen scavenger system)

  • Casein solution (for blocking the surface)

  • ATP solution

  • Microscope slides and coverslips (for creating flow cells)

  • Dark-field or Total Internal Reflection Fluorescence (TIRF) microscope equipped with a sensitive camera

Procedure:

  • Flow Cell Preparation:

    • Construct a flow cell by affixing a coverslip to a microscope slide using double-sided tape, creating a small channel.

  • Motor Adsorption:

    • Introduce a solution of the Eg5 motor protein into the flow cell and incubate for 5 minutes to allow the motors to adsorb to the glass surface.

    • Wash the flow cell with motility buffer containing casein to block any remaining non-specific binding sites on the surface.

  • Microtubule Motility Observation (Control):

    • Introduce a solution of rhodamine-labeled microtubules in motility buffer containing ATP (e.g., 1 mM) into the flow cell.

    • Place the slide on the microscope stage and observe the gliding movement of the microtubules using fluorescence microscopy.

    • Record time-lapse videos of the moving microtubules.

  • Inhibition Assay:

    • Prepare a solution of rhodamine-labeled microtubules in motility buffer containing ATP and the desired concentration of this compound.

    • Introduce this solution into a new flow cell coated with Eg5 motors.

    • Observe and record the movement of the microtubules as in the control experiment. Repeat for a range of this compound concentrations.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ with appropriate plugins) to track the movement of individual microtubules in the recorded videos.

    • Calculate the average gliding velocity for a population of microtubules in the control and in the presence of each concentration of this compound.

    • Plot the microtubule gliding velocity as a function of this compound concentration to determine the inhibitory effect. The IC50 for motility can be determined by fitting this data to a dose-response curve.

Conclusion

This compound serves as a specific and potent tool for investigating the function of the mitotic kinesin Eg5. Its distinct mechanism of action provides a valuable alternative to other known Eg5 inhibitors, particularly in studies involving inhibitor resistance. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies of mitotic processes and for the exploration of novel anti-cancer therapeutic strategies.

References

Application Notes and Protocols for In Vitro Microtubule-Activated ATPase Assay: Evaluating Eg5 Inhibition by Terpendole E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for an in vitro microtubule-activated ATPase assay to characterize the inhibitory effects of Terpendole E on the human mitotic kinesin Eg5. This document includes detailed protocols, data presentation guidelines, and visualizations to facilitate the study of this potential anti-mitotic compound.

Introduction

The mitotic kinesin Eg5 is a crucial motor protein involved in the formation and maintenance of the bipolar spindle during cell division. Its inhibition leads to mitotic arrest and the formation of characteristic monoastral spindles, making it an attractive target for cancer chemotherapy. This compound, a natural product isolated from fungal strains, has been identified as a novel inhibitor of Eg5.[1][2] It has been shown to inhibit both the motor and microtubule-stimulated ATPase activities of human Eg5.[1][2][3] This document outlines the procedures to quantify the inhibitory potency of this compound on Eg5's ATPase activity, a key indicator of its mechanism of action.

Data Presentation

The inhibitory effect of this compound on Eg5 is quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported inhibitory activities of this compound against human Eg5.

ParameterInhibitorIC50 ValueReference
Microtubule-Stimulated ATPase ActivityThis compound23.0 µM[4]
Motor Activity (Microtubule Gliding)This compound14.6 µM[4]

Experimental Protocols

This section details the necessary protocols for expressing and purifying recombinant human Eg5 and performing the microtubule-activated ATPase assay using a malachite green-based method for phosphate detection.

Expression and Purification of Recombinant Human Eg5 (N-terminal motor domain)

A common approach is to express a construct of the N-terminal motor domain of human Eg5 (e.g., amino acids 1-367 or 1-437) with a purification tag, such as a polyhistidine (His6) tag, in an E. coli expression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the human Eg5 motor domain sequence

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM NaPO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM NaPO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaPO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA agarose resin

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.2, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

Protocol:

  • Transform the Eg5 expression vector into a suitable E. coli strain and select for positive colonies.

  • Inoculate a starter culture and grow overnight.

  • Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column extensively with Wash Buffer.

  • Elute the His-tagged Eg5 protein with Elution Buffer.

  • Pool the elution fractions containing the purified protein and dialyze against a suitable storage buffer.

  • Determine the protein concentration using a Bradford or BCA assay and assess purity by SDS-PAGE.

Preparation of Taxol-Stabilized Microtubules

Materials:

  • Lyophilized tubulin

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl2, 1 mM EGTA

  • GTP solution (100 mM)

  • Paclitaxel (Taxol) solution (10 mM in DMSO)

  • Cushion buffer (GTB with 60% glycerol)

Protocol:

  • Resuspend lyophilized tubulin in cold GTB to a final concentration of 10 mg/mL.

  • Add GTP to a final concentration of 1 mM.

  • Incubate on ice for 5 minutes.

  • Polymerize the tubulin by incubating at 37°C for 30 minutes.

  • Add Taxol to a final concentration of 20 µM to stabilize the microtubules.

  • Continue to incubate at 37°C for another 30 minutes.

  • To separate microtubules from unpolymerized tubulin, centrifuge the mixture through a warm cushion buffer at high speed (e.g., >50,000 x g) for 30 minutes at 30°C.

  • Carefully remove the supernatant and resuspend the microtubule pellet in a suitable buffer (e.g., GTB with 20 µM Taxol).

  • Determine the concentration of polymerized tubulin using a spectrophotometer or a protein assay.

In Vitro Microtubule-Activated ATPase Assay (Malachite Green)

This assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis by Eg5. The amount of Pi is quantified colorimetrically using a malachite green-based reagent.

Materials:

  • Purified recombinant human Eg5 motor domain

  • Taxol-stabilized microtubules

  • This compound stock solution (in DMSO)

  • Assay Buffer: 20 mM HEPES (pH 7.2), 5 mM Mg(OAc)2, 0.1 mM EDTA, 50 mM KOAc, 1 mM DTT, 5% sucrose[1]

  • ATP solution

  • Malachite Green Reagent (prepared fresh)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing Assay Buffer, a fixed concentration of microtubules (e.g., 1-5 µM), and a fixed concentration of Eg5 (e.g., 20-50 nM).

    • Prepare serial dilutions of this compound in DMSO. Add a small, consistent volume of the this compound dilutions to the reaction mixture. Include a DMSO-only control (no inhibitor).

    • Pre-incubate the mixture at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Initiate the ATPase reaction by adding ATP to a final concentration that is close to the Km of Eg5 for ATP (e.g., 20-50 µM) to start the reaction.[3]

    • The final reaction volume in each well of the 96-well plate should be consistent (e.g., 50-100 µL).

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a fixed period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the Reaction and Develop Color:

    • Stop the reaction by adding the Malachite Green Reagent. This reagent is acidic and will quench the enzymatic reaction.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate to convert absorbance values to the amount of Pi produced.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro microtubule-activated ATPase assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Eg5_prep Recombinant Eg5 Purification Reaction_setup Reaction Setup (Eg5, MTs, this compound) Eg5_prep->Reaction_setup MT_prep Microtubule Polymerization & Stabilization MT_prep->Reaction_setup ATP_addition Initiate with ATP Reaction_setup->ATP_addition Incubation Incubation ATP_addition->Incubation Detection Malachite Green Detection Incubation->Detection Abs_read Absorbance Reading Detection->Abs_read IC50_calc IC50 Determination Abs_read->IC50_calc

Caption: Workflow of the in vitro microtubule-activated ATPase assay for Eg5 inhibition.

Mechanism of Eg5 Inhibition

The following diagram illustrates the central role of Eg5 in spindle formation and how its inhibition by this compound disrupts this process.

eg5_inhibition_pathway cluster_mitosis Normal Mitosis cluster_inhibition Inhibition by this compound Eg5 Eg5 Motor Protein MT_sliding Microtubule Sliding Eg5->MT_sliding ATP Hydrolysis Inhibited_Eg5 Inhibited Eg5 Spindle Bipolar Spindle Formation MT_sliding->Spindle TerpendoleE This compound TerpendoleE->Eg5 Blocked_sliding Blocked Microtubule Sliding Inhibited_Eg5->Blocked_sliding ATPase Inhibition Monoastral_spindle Monoastral Spindle Blocked_sliding->Monoastral_spindle

Caption: Mechanism of Eg5 inhibition by this compound leading to mitotic arrest.

References

Application Notes and Protocols for Overproducing Terpendole E in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpendole E is a potent inhibitor of the mitotic kinesin Eg5, making it a promising candidate for the development of novel anticancer therapeutics. This indole-diterpene is a secondary metabolite produced by the fungus Chaunopycnis alba. However, the native production of this compound is often low and unstable, necessitating the development of strategies for its overproduction. These application notes provide detailed methodologies for enhancing the yield of this compound in fungal cultures through genetic engineering, optimization of culture conditions, and precursor feeding strategies.

Genetic Engineering for this compound Overproduction

The primary and most effective method for significantly increasing this compound production is through the targeted disruption of the terP gene in the this compound biosynthetic gene cluster of Chaunopycnis alba.[1] The TerP enzyme, a P450 monooxygenase, is responsible for converting this compound into downstream metabolites.[1] By knocking out the terP gene, this conversion is blocked, leading to the accumulation and subsequent overproduction of this compound.[1]

Data Presentation: Expected Outcome of terP Gene Disruption

While the original study by Motoyama et al. (2012) demonstrated the successful overproduction of this compound upon terP disruption, specific quantitative data on the yield increase was not provided in the primary publication.[1] The expected outcome is a significant increase in the accumulation of this compound in the culture extract of the ΔterP mutant compared to the wild-type strain.

Genetic ModificationTarget FungusExpected Effect on this compound ProductionReference
Disruption of the terP gene (ΔterP)Chaunopycnis albaSignificant Increase[Motoyama et al., 2012][1]
Experimental Protocol: Disruption of the terP Gene in Chaunopycnis alba

This protocol outlines the generation of a terP disruption cassette and the subsequent transformation of Chaunopycnis alba.

Materials:

  • Chaunopycnis alba wild-type strain

  • pGEM-T Easy Vector (or similar)

  • Hygromycin B phosphotransferase (hph) gene cassette

  • Restriction enzymes

  • T4 DNA Ligase

  • PCR reagents

  • Protoplasting enzymes (e.g., Lysing Enzymes from Trichoderma harzianum, Yatalase)

  • Sorbitol

  • Polyethylene glycol (PEG) solution

  • Regeneration agar medium with hygromycin B

  • Genomic DNA extraction kit

  • Primers for terP and hph genes (for verification)

Protocol:

  • Construction of the terP Disruption Cassette:

    • Amplify the 5'- and 3'-flanking regions of the terP gene from C. alba genomic DNA using PCR with primers incorporating appropriate restriction sites.

    • Clone the amplified flanking regions into a suitable vector (e.g., pGEM-T Easy).

    • Excise the hygromycin B resistance cassette (hph) from its source plasmid using restriction enzymes.

    • Ligate the hph cassette between the 5'- and 3'-flanking regions of terP in the vector to create the disruption cassette.

    • Amplify the entire disruption cassette by PCR for transformation.

  • Protoplast Preparation from C. alba:

    • Grow C. alba in a suitable liquid medium (e.g., Potato Dextrose Broth) for 3-5 days.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M sorbitol).

    • Resuspend the mycelia in the osmotic stabilizer containing protoplasting enzymes.

    • Incubate at 30°C with gentle shaking until a sufficient number of protoplasts are released (monitor microscopically).

    • Filter the protoplast suspension to remove mycelial debris and wash the protoplasts with the osmotic stabilizer.

  • Transformation:

    • Resuspend the protoplasts in an appropriate buffer containing the amplified terP disruption cassette.

    • Add PEG solution to induce DNA uptake and incubate on ice.

    • Plate the transformation mixture onto regeneration agar medium containing hygromycin B as the selection agent.

    • Incubate at 25-28°C until transformants appear.

  • Verification of Transformants:

    • Isolate genomic DNA from the putative hygromycin B-resistant transformants.

    • Perform PCR analysis using primers specific for the terP gene and the hph cassette to confirm the homologous recombination event and the absence of the wild-type terP gene.

Visualization: this compound Biosynthesis and the Role of terP Disruption

Terpendole_E_Biosynthesis Indole Indole Paspaline Paspaline Indole->Paspaline Multiple Steps (TerC, TerF, TerB, TerM) Geranylgeranyl_Pyrophosphate Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl_Pyrophosphate->Paspaline Terpendole_E This compound Paspaline->Terpendole_E TerQ Shunt_Metabolites Shunt Metabolites Paspaline->Shunt_Metabolites Downstream_Metabolites Downstream Metabolites Terpendole_E->Downstream_Metabolites TerP

Caption: Disruption of the terP gene blocks the conversion of this compound.

Optimization of Fungal Culture Conditions

Optimizing the culture environment is a crucial step to enhance the growth of Chaunopycnis alba and the production of secondary metabolites like this compound. Key parameters to consider include the composition of the culture medium, pH, temperature, and aeration.

Data Presentation: Generalized Effects of Culture Parameters on Secondary Metabolite Production

The following table summarizes the general effects of various culture parameters on fungal secondary metabolite production. These parameters should be systematically optimized for this compound production in C. alba.

ParameterTypical Range for FungiGeneral Effect on Secondary Metabolite Production
Carbon Source Glucose, Sucrose, Maltose, StarchCan significantly influence yield; high concentrations may be repressive.
Nitrogen Source Peptone, Yeast Extract, Ammonium SulfateThe type and concentration can dramatically affect production.
C:N Ratio VariableA high C:N ratio often favors secondary metabolite production.
pH 4.0 - 7.0Optimal pH is specific to the fungus and the desired metabolite.
Temperature 20 - 30°CAffects enzyme activity and overall metabolic rate.
Aeration Shaking speed (150-250 rpm)Essential for aerobic fungi; affects growth and metabolite synthesis.
Experimental Protocol: Optimization of Culture Conditions

This protocol describes a systematic approach to optimize culture conditions for this compound production using a one-factor-at-a-time (OFAT) method.

Materials:

  • Chaunopycnis alba ΔterP strain

  • Various carbon sources (e.g., glucose, sucrose, maltose)

  • Various nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate)

  • Basal salt medium

  • Shake flasks

  • Incubator shaker

  • pH meter

Protocol:

  • Establish a Basal Medium: Start with a known medium for fungal growth, such as Potato Dextrose Agar/Broth or a defined medium like Czapek Dox. Chaunopycnis alba has been reported to sporulate well on PCA and hay infusion agar.

  • Inoculum Preparation: Prepare a standardized spore suspension or mycelial homogenate from a fresh culture of C. alba ΔterP.

  • Optimization of Carbon Source:

    • Prepare flasks of basal medium with different carbon sources at a fixed concentration (e.g., 20 g/L).

    • Inoculate the flasks and incubate under standard conditions (e.g., 25°C, 200 rpm) for a set period (e.g., 7-14 days).

    • Harvest the cultures and quantify this compound production to identify the optimal carbon source.

  • Optimization of Nitrogen Source:

    • Using the optimal carbon source, prepare flasks with different nitrogen sources at a fixed concentration.

    • Repeat the inoculation, incubation, and quantification steps to determine the best nitrogen source.

  • Optimization of C:N Ratio, pH, Temperature, and Aeration:

    • Systematically vary one parameter at a time while keeping the others constant.

    • For each parameter, test a range of values (e.g., pH 4, 5, 6, 7; temperature 20, 25, 30°C).

    • Quantify this compound production for each condition to identify the optimal value for each parameter.

Visualization: Workflow for Culture Condition Optimization

Culture_Optimization_Workflow Start Start with Basal Medium and C. alba ΔterP Strain Inoculum Prepare Standardized Inoculum Start->Inoculum Opt_C Optimize Carbon Source Inoculum->Opt_C Quantify Extract and Quantify This compound Opt_C->Quantify Opt_N Optimize Nitrogen Source Opt_N->Quantify Opt_pH Optimize pH Opt_pH->Quantify Opt_Temp Optimize Temperature Opt_Temp->Quantify Opt_Aeration Optimize Aeration Opt_Aeration->Quantify Quantify->Opt_N Using Optimal Carbon Quantify->Opt_pH Using Optimal C & N Quantify->Opt_Temp Using Optimal C, N, pH Quantify->Opt_Aeration Using Optimal C, N, pH, Temp End Optimized Conditions Quantify->End Final Optimal Conditions

Caption: Systematic optimization of culture parameters for enhanced production.

Precursor Feeding Strategies

Supplementing the culture medium with biosynthetic precursors can enhance the production of the target metabolite by increasing the availability of building blocks. For this compound, the key precursors are derived from the indole and terpenoid pathways.

Data Presentation: Potential Precursors for this compound Biosynthesis
PrecursorBiosynthetic PathwayRationale for Feeding
Tryptophan/Indole Shikimate PathwayProvides the indole moiety of this compound.
Mevalonic Acid Mevalonate PathwayA key precursor for the synthesis of GGPP, the diterpene backbone.
Experimental Protocol: Precursor Feeding

Materials:

  • Optimized culture medium for C. alba ΔterP

  • Stock solutions of L-tryptophan, indole, and mevalonic acid lactone

  • Sterile filters

Protocol:

  • Prepare Precursor Stock Solutions: Dissolve the precursors in a suitable solvent (e.g., water or ethanol) and sterilize by filtration.

  • Determine Optimal Feeding Time and Concentration:

    • Inoculate flasks with C. alba ΔterP in the optimized medium.

    • Add different concentrations of a precursor at various time points during the fermentation (e.g., at the time of inoculation, after 24 hours, after 48 hours).

    • Include a control group with no precursor addition.

    • Incubate the cultures for the standard fermentation period.

    • Harvest and quantify this compound production to determine the optimal precursor, concentration, and feeding time.

    • Note: Precursors can be toxic to the fungus at high concentrations, so a dose-response experiment is crucial.

Extraction and Quantification of this compound

Accurate and reproducible quantification of this compound is essential for evaluating the success of overproduction strategies.

Experimental Protocol: Extraction and HPLC Quantification

Materials:

  • Fungal culture broth and mycelia

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional)

  • HPLC system with a C18 column and UV detector

  • This compound standard

Protocol:

  • Extraction:

    • Homogenize the entire fungal culture (broth and mycelia).

    • Extract the homogenized culture with an equal volume of ethyl acetate three times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • Sample Preparation for HPLC:

    • Dissolve a known weight of the crude extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid to improve peak shape). A typical gradient could be: 50% to 100% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 220 nm and 280 nm).

    • Quantification: Create a standard curve by injecting known concentrations of a pure this compound standard. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Conclusion

The overproduction of this compound in fungal cultures is achievable through a combination of targeted genetic engineering, optimization of culture conditions, and potentially precursor feeding. The disruption of the terP gene in Chaunopycnis alba is the most direct and effective strategy. Further enhancements in yield can be realized by systematically optimizing the culture medium and fermentation parameters. The protocols provided herein offer a comprehensive framework for researchers to develop robust and efficient processes for the production of this promising anticancer compound.

References

Troubleshooting & Optimization

Addressing off-target effects of Terpendole E in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Terpendole E in cellular models. Our goal is to help you anticipate and address potential issues, particularly concerning off-target effects, to ensure the accuracy and validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a natural product that functions as an inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[1][2] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division. By inhibiting the ATPase activity of Eg5, this compound prevents centrosome separation, leading to the formation of monoastral spindles and subsequent mitotic arrest.[1][3][4]

Q2: What are the known off-target effects of this compound?

The most well-documented off-target activity of this compound is the inhibition of Acyl-CoA:cholesterol O-acyltransferase (ACAT).[5] However, it is crucial to note that the Eg5 inhibitory activity of this compound is independent of its effect on ACAT.[1] The concentration at which this compound inhibits ACAT is significantly higher than its cytotoxic concentrations in cancer cell lines, suggesting a therapeutic window where on-target Eg5 inhibition can be observed without significant ACAT inhibition.

Q3: How does the inhibitory mechanism of this compound on Eg5 differ from other common Eg5 inhibitors?

This compound exhibits a distinct inhibitory mechanism compared to many synthetic Eg5 inhibitors, such as S-trityl-L-cysteine (STLC). It has been shown to have a different binding site or inhibitory mechanism, as it can inhibit STLC-resistant Eg5 mutants.[6] This makes this compound a valuable tool for studying Eg5 function and for overcoming resistance to other Eg5 inhibitors.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High levels of cell death at expected effective concentrations. 1. Off-target toxicity. 2. Cell line hypersensitivity. 3. Incorrect dosage calculation or solvent toxicity.1. Perform a dose-response curve to determine the optimal concentration. 2. Use a lower concentration of this compound in combination with a synchronized cell population to enrich for mitotic cells. 3. Confirm the final solvent concentration is non-toxic to your cells (typically <0.1%).
No observable increase in monoastral spindles after treatment. 1. Insufficient drug concentration or incubation time. 2. Low mitotic index of the cell population. 3. Drug degradation.1. Increase the concentration of this compound and/or the incubation time. 2. Synchronize cells in G2/M phase using methods like a thymidine-nocodazole block before adding this compound. 3. Prepare fresh stock solutions of this compound and store them properly.
Phenotype is observed, but there is concern it's due to off-target effects. 1. Concentration used is too high and is engaging off-targets like ACAT. 2. The observed phenotype is a result of a previously unknown off-target.1. Titrate this compound to the lowest effective concentration that induces the desired phenotype (monoastral spindles). 2. Perform rescue experiments by overexpressing wild-type Eg5. 3. Use orthogonal methods to confirm the phenotype is due to Eg5 inhibition (e.g., siRNA knockdown of Eg5). 4. Conduct unbiased off-target identification studies such as CETSA or affinity chromatography.
Variability in results between experiments. 1. Inconsistent cell density or growth phase. 2. Fluctuation in drug concentration. 3. Differences in incubation conditions.1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock. 3. Maintain consistent incubation parameters (temperature, CO2 levels, humidity).

Quantitative Data

Table 1: In Vitro Inhibitory and Cytotoxic Concentrations of this compound

Target/Cell Line Assay Type IC50 Value (µM) Reference
ACAT (rat liver microsomes)Enzyme Inhibition Assay145 - 388[5]
A2780 (human ovarian cancer)Cytotoxicity (MTT)31.1[1]
A549 (human lung cancer)Cytotoxicity (MTT)18.82[1]

Note: Cytotoxicity IC50 values in cellular assays are influenced by on-target (Eg5 inhibition) and potentially other off-target effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol is adapted from established CETSA methodologies and can be used to assess the binding of this compound to its target (Eg5) and potential off-targets in a cellular context.[7][8][9][10][11]

Objective: To determine the thermal stability of proteins in the presence or absence of this compound. Ligand binding typically stabilizes a protein, leading to a higher melting temperature.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibodies against Eg5 and other potential off-targets (or for use in proteomics)

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-4 hours) under normal culture conditions.

  • Heating Step:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody against Eg5.

    • For unbiased off-target discovery, the soluble protein fractions can be analyzed by mass spectrometry-based proteomics.

  • Data Interpretation:

    • A positive thermal shift (i.e., the protein remains soluble at higher temperatures) in the this compound-treated samples compared to the control indicates direct binding of the compound to the protein.

Protocol 2: Affinity Chromatography for Off-Target Pulldown

This protocol provides a general framework for identifying protein targets of this compound using affinity chromatography.[12][13][14][15][16] This method requires chemical modification of this compound to immobilize it on a resin.

Objective: To isolate and identify proteins that bind to this compound from a complex cellular lysate.

Materials:

  • Immobilized this compound on a resin (requires chemical synthesis)

  • Control resin (without this compound)

  • Cell lysate from the cell line of interest

  • Binding buffer (e.g., Tris-buffered saline with mild detergent)

  • Wash buffer (Binding buffer with increased salt concentration)

  • Elution buffer (e.g., high salt, low pH, or a buffer containing free this compound)

  • Chromatography columns

  • Mass spectrometer for protein identification

Procedure:

  • Preparation of Affinity and Control Resins:

    • Equilibrate the this compound-conjugated resin and the control resin with binding buffer.

  • Lysate Preparation:

    • Prepare a clarified cell lysate from a large culture of cells.

  • Binding:

    • Incubate the cell lysate with the equilibrated resins (both this compound and control) for several hours at 4°C with gentle rotation.

  • Washing:

    • Load the resin-lysate slurry into chromatography columns.

    • Wash the columns extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the columns using elution buffer.

  • Analysis:

    • Concentrate the eluted proteins.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise unique protein bands that are present in the this compound pulldown but not in the control.

    • Identify the proteins by mass spectrometry.

  • Validation:

    • Validate the identified potential off-targets using orthogonal methods such as CETSA or by assessing the functional consequences of their inhibition.

Visualizations

TerpendoleE_Signaling_Pathway cluster_mitosis Mitosis cluster_spindle Mitotic Spindle Dynamics Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Centrosomes Duplicated Centrosomes BipolarSpindle Bipolar Spindle Centrosomes->BipolarSpindle Separation MonoastralSpindle Monoastral Spindle Centrosomes->MonoastralSpindle Failure to Separate BipolarSpindle->Metaphase Required for Alignment MonoastralSpindle->Metaphase Mitotic Arrest Eg5 Eg5 Kinesin Eg5->BipolarSpindle Drives Centrosome Separation TerpendoleE This compound TerpendoleE->Eg5

Caption: this compound's on-target effect on the mitotic pathway.

Experimental_Workflow_Off_Target_ID cluster_unbiased Unbiased Off-Target Identification cluster_validation Target Validation CETSA Cellular Thermal Shift Assay (CETSA) Proteomics Mass Spectrometry (Proteomics) CETSA->Proteomics AffinityChrom Affinity Chromatography AffinityChrom->Proteomics Rescue Rescue Experiment (Eg5 Overexpression) siRNA Orthogonal Approach (siRNA Knockdown) Functional Functional Assays Start Hypothesized Off-Target Phenotype Observed Start->CETSA Start->AffinityChrom Candidate Candidate Off-Targets Proteomics->Candidate Candidate->Rescue Candidate->siRNA Candidate->Functional

Caption: Workflow for identifying and validating off-targets of this compound.

References

Technical Support Center: Optimizing Terpendole E for Maximal Mitotic Arrest

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Terpendole E to achieve maximal mitotic arrest in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce mitotic arrest?

A1: this compound is a novel, natural product inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[1][2] Eg5 is a motor protein essential for the formation of a bipolar mitotic spindle, which is required for proper chromosome segregation during mitosis.[3][4][5][6] this compound inhibits the ATPase activity of Eg5, which prevents the separation of centrosomes and leads to the formation of a monoastral spindle.[1] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), causing the cell to arrest in mitosis.[4][7]

Q2: What is the expected phenotype of cells treated with an effective concentration of this compound?

A2: The hallmark phenotype of Eg5 inhibition is the formation of monoastral spindles, where a single aster of microtubules is surrounded by a rosette of chromosomes.[3][7] This results in a significant increase in the percentage of cells in the G2/M phase of the cell cycle.[3]

Q3: Is the mitotic arrest induced by this compound reversible?

A3: The reversibility of mitotic arrest induced by Eg5 inhibitors can depend on the concentration and duration of treatment. In some cases, prolonged mitotic arrest can lead to mitotic catastrophe and subsequent apoptosis (programmed cell death).[3][5] It is crucial to determine the optimal concentration and timing to achieve the desired experimental outcome, whether it be reversible mitotic arrest for synchronization or induction of cell death.

Q4: Are there known off-target effects of this compound?

A4: While this compound is considered a novel and specific Eg5 inhibitor, it is important to consider potential off-target effects, as with any pharmacological agent.[1][8] Some studies on other Eg5 inhibitors have noted that high concentrations may lead to off-target effects.[9] It is always recommended to include appropriate controls and to assess cytotoxicity at a range of concentrations to distinguish specific anti-mitotic effects from general toxicity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low percentage of cells arrested in mitosis (low mitotic index) - Sub-optimal concentration of this compound.- Insufficient incubation time.- Cell line is resistant to Eg5 inhibition.- Incorrect cell seeding density.- Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocol section).- Optimize the incubation time. A time-course experiment (e.g., 16-24 hours) is recommended.- Confirm Eg5 expression in your cell line. Some cell lines may have lower Eg5 levels.- Ensure cells are in the logarithmic growth phase and not overly confluent when treated.
High levels of cell death not associated with mitotic arrest - this compound concentration is too high, causing general cytotoxicity.- Prolonged mitotic arrest leading to apoptosis.- Perform a cytotoxicity assay (e.g., MTT or resazurin assay) to determine the cytotoxic concentration range.- Reduce the incubation time to capture cells in mitotic arrest before the onset of apoptosis.- Use a lower, non-toxic concentration of this compound.
No formation of monoastral spindles - this compound is not active or has degraded.- Incorrect immunofluorescence staining protocol.- Ensure proper storage and handling of the this compound stock solution.- Verify the activity of your this compound stock on a sensitive, well-characterized cell line.- Optimize your immunofluorescence protocol for tubulin and DNA staining. Include positive (e.g., another Eg5 inhibitor like S-trityl-L-cysteine) and negative controls.
Variability in results between experiments - Inconsistent cell culture conditions.- Inaccurate pipetting or dilution of this compound.- Subjectivity in mitotic cell counting.- Maintain consistent cell passage number, seeding density, and media conditions.- Prepare fresh dilutions of this compound for each experiment from a validated stock solution.- Use a clear and consistent definition for identifying mitotic cells. Consider using a mitotic marker like phospho-histone H3 for more objective quantification by flow cytometry or imaging.

Data Presentation: Concentration-Dependent Effects of Eg5 Inhibitors

While specific IC50 and EC50 values for this compound are not widely available in the public domain for a broad range of cell lines, the following tables provide reference data for other well-characterized Eg5 inhibitors to guide initial concentration ranges for your experiments.

Table 1: Mitotic Arrest Potency of Various Eg5 Inhibitors in HeLa Cells

CompoundMitotic Arrest IC50 (µM)Reference
Monastrol14[5]
S-trityl-L-cysteine (STLC)0.7[10]
YL00115.3 (EC50 for monopolar spindles)[3]
Sertaconazole38[11]

Table 2: Cytotoxicity of Various Eg5 Inhibitors in Different Cell Lines

CompoundCell LineCytotoxicity IC50 (µM)Reference
YL001HeLaNot specified, but inhibits colony formation at 124 nM[3]
SertaconazoleHeLa38[11]
Molybdenum ComplexHeLa12 - 118[12]
Phenolic FractionSK-GT-421.97 ± 3.56[13]
Terpene FractionAMJ138.455 ± 3.02[13]

Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values can vary significantly between different cell lines and experimental conditions.

Experimental Protocols

Detailed Methodology for Determining the Optimal this compound Concentration for Maximal Mitotic Arrest

This protocol outlines a dose-response experiment to identify the optimal concentration of this compound for inducing the highest percentage of cells in mitotic arrest.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell line (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • 96-well or 24-well tissue culture plates

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • DNA stain (e.g., DAPI or Hoechst 33342)

  • Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3 (Ser10))

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope or high-content imaging system

2. Procedure:

  • Cell Seeding: Seed cells into a multi-well plate at a density that will result in 50-70% confluency at the time of analysis. Allow cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range, based on data from other Eg5 inhibitors, is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the highest concentration used. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time, typically 16-24 hours. This duration is often sufficient to allow a significant portion of the cycling cells to enter mitosis.

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate with the primary antibody against phospho-histone H3 (Ser10) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and a DNA counterstain (DAPI or Hoechst) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the mitotic index by counting the number of phospho-histone H3-positive cells (mitotic cells) and the total number of cells (DAPI/Hoechst-positive nuclei).

    • Calculate the mitotic index for each concentration: Mitotic Index (%) = (Number of Mitotic Cells / Total Number of Cells) x 100

  • Data Plotting: Plot the mitotic index as a function of the this compound concentration to determine the concentration that yields the maximal mitotic arrest.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Mitotic Arrest

Terpendole_E_Signaling_Pathway cluster_cell Cell Terpendole_E This compound Eg5 Eg5 Kinesin Terpendole_E->Eg5 Inhibits ATPase Activity Centrosomes Centrosome Separation Terpendole_E->Centrosomes Prevents Eg5->Centrosomes Bipolar_Spindle Bipolar Spindle Formation Eg5->Bipolar_Spindle Required for Centrosomes->Bipolar_Spindle Monoastral_Spindle Monoastral Spindle Formation Centrosomes->Monoastral_Spindle Leads to SAC Spindle Assembly Checkpoint (SAC) Activation Monoastral_Spindle->SAC Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest

Caption: Signaling pathway of this compound leading to mitotic arrest.

Experimental Workflow for Optimizing this compound Concentration

Terpendole_E_Optimization_Workflow cluster_workflow Experimental Workflow Start Start: Seed Cells Treatment Treat with Serial Dilutions of this compound Start->Treatment Incubation Incubate for 16-24 hours Treatment->Incubation Fix_Perm Fix and Permeabilize Cells Incubation->Fix_Perm Staining Immunostain for Mitotic Marker (e.g., p-H3) and DNA Fix_Perm->Staining Imaging Image Acquisition Staining->Imaging Analysis Quantify Mitotic Index Imaging->Analysis Plotting Plot Mitotic Index vs. Concentration Analysis->Plotting Optimal_Conc Determine Optimal Concentration for Maximal Mitotic Arrest Plotting->Optimal_Conc

Caption: Workflow for determining the optimal this compound concentration.

References

Technical Support Center: Troubleshooting Monoastral Spindle Formation in Terpendole E-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Terpendole E to induce monoastral spindle formation in cells.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why am I not observing monoastral spindles after this compound treatment?

Answer: Several factors can contribute to the lack of monoastral spindle formation. Here are potential causes and solutions:

Potential Cause Troubleshooting Steps
Incorrect this compound Concentration The effective concentration of this compound can be cell-line dependent. We recommend performing a dose-response experiment to determine the optimal concentration. Start with a range of 10 µM to 100 µM. As a reference, the related Eg5 inhibitor monastrol is effective at 100 µM in BS-C-1 cells.
Inappropriate Treatment Duration The time required to observe monoastral spindles can vary. A typical starting point is a 4 to 16-hour incubation period. For a time-course experiment, you could assess spindle morphology at 4, 8, 12, and 16 hours post-treatment.
Low Mitotic Index of Cells This compound primarily affects cells in mitosis. If your cell population has a low mitotic index, the number of cells with monoastral spindles will be correspondingly low. Consider synchronizing your cells at the G2/M boundary before treatment.
Issues with Immunofluorescence Staining Problems with your staining protocol can prevent the visualization of spindles. Please refer to our detailed --INVALID-LINK--.
Inactive this compound Ensure your stock solution of this compound is stored correctly and has not expired. Prepare fresh dilutions for each experiment.

Question: My cells are showing high levels of cytotoxicity or are dying after this compound treatment. What should I do?

Answer: Excessive cell death can interfere with your analysis. Consider the following:

Potential Cause Troubleshooting Steps
This compound Concentration is Too High High concentrations of this compound can lead to off-target effects and cytotoxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the IC50 value for your cell line and use concentrations at or below this value for spindle formation assays.
Prolonged Mitotic Arrest A prolonged block in mitosis induced by Eg5 inhibitors can trigger apoptosis.[1] If you are using long incubation times, consider shortening the treatment duration to a point where monoastral spindles are formed, but widespread cell death has not yet occurred.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to cytotoxic agents. It's possible your cell line is particularly sensitive to Eg5 inhibition. Try using a lower concentration range for your experiments.
Solvent Toxicity If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control to assess its effect on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11). Eg5 is a plus-end directed motor protein essential for establishing and maintaining the bipolar mitotic spindle. By inhibiting the ATPase activity of Eg5, this compound prevents the separation of centrosomes, leading to the formation of a monoastral spindle where a radial array of microtubules is surrounded by a ring of chromosomes.[2]

Q2: What is the expected phenotype of cells treated with this compound?

A2: The hallmark phenotype of cells treated with an effective concentration of this compound is the formation of monoastral spindles during mitosis. In these cells, the two spindle poles fail to separate, resulting in a single aster of microtubules. Chromosomes are typically arranged in a rosette or ring around this central aster.

Q3: Does this compound affect interphase microtubules?

A3: No, this compound's inhibitory activity is specific to the mitotic kinesin Eg5. It does not affect the organization of microtubules in interphase cells.

Q4: Can I use flow cytometry to analyze the effects of this compound?

A4: Yes, flow cytometry is a powerful tool to assess the cell cycle effects of this compound. Treatment with an Eg5 inhibitor leads to an accumulation of cells in the G2/M phase of the cell cycle. This can be quantified by staining DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.

Data Presentation

The following tables summarize expected quantitative data for Eg5 inhibitors. Note that specific values for this compound may vary and should be determined empirically for your specific cell line and experimental conditions.

Table 1: Reference IC50 Values for Cytotoxicity of Various Compounds in Common Cancer Cell Lines

Cell LineCompoundIC50 (µM)
HeLa S-trityl-L-cysteine (Eg5 inhibitor)0.7
MCF-7 Compound 3a (quinazoline derivative)62
A549 Compound 35 (pyrimidine derivative)3.71

Note: The IC50 values are provided as a general reference for the cytotoxic potential of anti-proliferative compounds and may not be directly representative of this compound.

Table 2: Expected Percentage of Mitotic Cells with Monoastral Spindles after Treatment with an Eg5 Inhibitor (Monastrol) in BS-C-1 Cells

Monastrol Concentration (µM)Treatment Duration (hours)Approximate Percentage of Mitotic Cells with Monoastral Spindles
504>50%
1004~90%

Data is based on studies with monastrol, another Eg5 inhibitor, and should be used as a guideline for designing experiments with this compound.[3]

Experimental Protocols

Immunofluorescence Protocol for α-tubulin and γ-tubulin Staining

This protocol is designed for the visualization of mitotic spindles in adherent cells grown on coverslips.

Materials:

  • Cells grown on sterile coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibodies:

    • Mouse anti-α-tubulin antibody (for microtubules)

    • Rabbit anti-γ-tubulin antibody (for centrosomes)

  • Fluorophore-conjugated Secondary Antibodies:

    • Goat anti-mouse IgG (e.g., Alexa Fluor 488)

    • Goat anti-rabbit IgG (e.g., Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for counterstaining DNA

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound for the appropriate duration.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[3]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[4]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-α-tubulin and anti-γ-tubulin) to their optimal concentrations in Blocking Buffer.

    • Aspirate the blocking solution and add the diluted primary antibodies to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibodies for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for DAPI, and the fluorophores conjugated to your secondary antibodies.

Visualizations

TerpendoleE_Pathway TerpendoleE This compound Eg5 Eg5 Kinesin TerpendoleE->Eg5 inhibits ATPase ATPase Activity Eg5->ATPase Centrosome Centrosome Separation ATPase->Centrosome drives BipolarSpindle Bipolar Spindle Formation Centrosome->BipolarSpindle leads to MonoastralSpindle Monoastral Spindle Formation Centrosome->MonoastralSpindle prevents MitoticArrest Mitotic Arrest MonoastralSpindle->MitoticArrest results in

Caption: Mechanism of this compound-induced monoastral spindle formation.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (Dose-response & Time-course) start->treatment fix_stain Fix and Stain for α-tubulin, γ-tubulin, DNA treatment->fix_stain viability Parallel Experiment: Cell Viability Assay (MTT) treatment->viability flow Parallel Experiment: Cell Cycle Analysis (Flow Cytometry) treatment->flow microscopy Fluorescence Microscopy fix_stain->microscopy analysis Analyze Spindle Morphology (Quantify Monoastral Spindles) microscopy->analysis end End: Data Interpretation analysis->end viability->end flow->end

Caption: Experimental workflow for analyzing this compound effects.

Troubleshooting_Tree start Problem: No Monoastral Spindles check_conc Is this compound concentration optimal? start->check_conc check_time Is treatment duration sufficient? check_conc->check_time Yes solution_conc Solution: Perform dose-response. check_conc->solution_conc No check_mitosis Is the mitotic index high enough? check_time->check_mitosis Yes solution_time Solution: Perform time-course. check_time->solution_time No check_staining Is immunofluorescence staining working? check_mitosis->check_staining Yes solution_mitosis Solution: Synchronize cells. check_mitosis->solution_mitosis No solution_staining Solution: Troubleshoot IF protocol. check_staining->solution_staining No

References

Technical Support Center: Overcoming Terpendole E Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Terpendole E, a kinesin Eg5 inhibitor, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound compared to published data. What are the possible reasons?

A1: Reduced sensitivity to this compound can arise from several factors. The primary suspected mechanisms, based on studies of other Eg5 inhibitors, include:

  • Target Alteration: Mutations in the KIF11 gene, which encodes the Eg5 protein, can prevent this compound from binding effectively. Specific point mutations in the allosteric binding pocket have been shown to confer resistance to other Eg5 inhibitors.[1][2][3][4]

  • Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating alternative proteins that can perform similar functions to Eg5. For example, increased expression of the kinesin Kif15 has been shown to compensate for Eg5 inhibition and drive resistance.[5] In some cancers like glioblastoma, activation of STAT3 signaling via SRC and EGFR can also contribute to resistance.[6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8][9]

  • Cell Line Specific Factors: The intrinsic genetic and proteomic landscape of a cancer cell line can influence its susceptibility to any given drug.

Q2: How can I experimentally determine the mechanism of this compound resistance in my cell line?

A2: A systematic approach is recommended to elucidate the resistance mechanism:

  • Sequence the KIF11 gene: This will identify any mutations in the Eg5 protein that could affect this compound binding.

  • Assess the expression of bypass pathway proteins: Use Western blotting or qPCR to check the expression levels of Kif15 and key components of the STAT3 signaling pathway (e.g., phospho-STAT3, SRC, EGFR).[5][6]

  • Evaluate the activity of drug efflux pumps: Use functional assays with known ABC transporter substrates (e.g., rhodamine 123 for P-gp) or specific inhibitors to see if drug accumulation is altered in resistant cells.

Q3: What are the general strategies to circumvent this compound resistance?

A3: Once the potential mechanism of resistance is identified, you can employ targeted strategies:

  • For Target Alterations:

    • Use structurally different Eg5 inhibitors: this compound has a unique binding mode compared to some other Eg5 inhibitors.[10] If resistance is due to a specific mutation, another inhibitor that binds differently might still be effective.

    • Combination Therapy: Combine this compound with drugs that target other critical cellular processes.

  • For Bypass Pathway Activation:

    • Combination Therapy: If Kif15 is upregulated, a combination of a Kif15 inhibitor and this compound could be synergistic.[5] For STAT3 activation, combining this compound with SRC or EGFR inhibitors may restore sensitivity.[6]

  • For Increased Drug Efflux:

    • Combination with ABC Transporter Inhibitors: Co-administration of this compound with known P-gp inhibitors (e.g., verapamil, tariquidar) can increase its intracellular concentration.[11]

Troubleshooting Guides

Issue 1: Decreased Potency of this compound (Higher IC50 Value)
Potential Cause Troubleshooting Steps Expected Outcome
Eg5 Target Mutation 1. Perform a cytotoxicity assay with a structurally distinct Eg5 inhibitor. 2. Sequence the KIF11 gene in the resistant cell line and compare it to the parental, sensitive line.1. If the cells are sensitive to the other inhibitor, it suggests a specific mutation affecting this compound binding. 2. Identification of mutations in the drug-binding pocket of Eg5.[1][2][3]
Kif15 Upregulation 1. Quantify Kif15 protein levels via Western blot in sensitive vs. resistant cells. 2. Test the synergistic effect of combining this compound with a Kif15 inhibitor.1. Higher Kif15 levels in the resistant cell line.[5] 2. A synergistic effect would suggest that Kif15 is a key bypass mechanism.
Increased Drug Efflux 1. Perform a drug accumulation assay using a fluorescent substrate of ABC transporters (e.g., rhodamine 123). 2. Test the effect of a P-gp inhibitor (e.g., verapamil) on this compound's IC50 value.1. Lower fluorescence in resistant cells, indicating higher efflux. 2. The IC50 of this compound should decrease in the presence of the P-gp inhibitor.
Issue 2: Cells Escape Mitotic Arrest Induced by this compound
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Eg5 Inhibition 1. Increase the concentration of this compound. 2. Verify the formation of monopolar spindles via immunofluorescence.1. A higher concentration may be needed to achieve full inhibition. 2. Confirmation of the expected phenotype indicates the drug is engaging its target.
Activation of Mitotic Checkpoint Bypass 1. Analyze the expression of key mitotic checkpoint proteins (e.g., Mad2, BubR1) via Western blot. 2. Combine this compound with a drug that strengthens the mitotic checkpoint (e.g., a taxane at a low dose).1. Altered expression of checkpoint proteins may indicate a mechanism of escape. 2. Enhanced and prolonged mitotic arrest.
Emergence of a Resistant Subpopulation 1. Perform single-cell cloning to isolate and characterize resistant colonies. 2. Analyze the molecular characteristics of the isolated clones (Eg5 sequencing, bypass pathway expression).1. Isolation of clones that proliferate in the presence of this compound. 2. Identification of the specific resistance mechanism in the subpopulation.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Apoptosis and Bypass Pathway Proteins
  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Kif15, p-STAT3, total STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Immunofluorescence for Mitotic Spindle Analysis
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Drug Treatment: Treat cells with this compound to induce mitotic arrest.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin for 1 hour.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.

  • DNA Staining: Counterstain the DNA with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the mitotic spindles using a fluorescence microscope.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound and a Combination Partner in Sensitive and Resistant Cell Lines

Cell LineThis compound (µM)Drug X (µM)This compound + Drug X (µM)Combination Index (CI)*
Parental (Sensitive)0.52.00.1 + 0.50.7 (Synergism)
Resistant Clone A15.02.21.5 + 0.60.4 (Strong Synergism)
Resistant Clone B0.625.00.2 + 2.00.8 (Synergism)

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Summary of Molecular Characterization of Resistant Clones

Cell LineKIF11 MutationKif15 Expression (Fold Change)p-STAT3/STAT3 Ratio (Fold Change)P-gp Activity (Rhodamine 123 Efflux)
Parental (Sensitive)Wild-type1.01.01.0
Resistant Clone AD130A5.21.11.2
Resistant Clone BWild-type1.14.51.0

Visualizations

G cluster_0 This compound Action and Resistance cluster_1 Resistance Mechanisms terpendole This compound eg5 Eg5 Kinesin terpendole->eg5 Inhibits spindle Bipolar Spindle Formation eg5->spindle Promotes mitotic_arrest Mitotic Arrest & Apoptosis eg5->mitotic_arrest Inhibition leads to mutation Eg5 Mutation mutation->eg5 Alters target bypass Bypass Pathway (Kif15/STAT3) bypass->spindle Compensates for loss of Eg5 efflux Drug Efflux (P-gp) efflux->terpendole Reduces intracellular concentration

Caption: Mechanisms of action and resistance to this compound.

G cluster_0 Experimental Workflow for Investigating Resistance cluster_1 Molecular Analysis Steps start Resistant Cell Line Observed cytotoxicity Confirm Resistance (IC50 Assay) start->cytotoxicity molecular_analysis Molecular Analysis cytotoxicity->molecular_analysis sequencing KIF11 Sequencing molecular_analysis->sequencing western Western Blot (Kif15, p-STAT3) molecular_analysis->western efflux_assay Efflux Assay (P-gp) molecular_analysis->efflux_assay strategy Develop Circumvention Strategy validation Validate Strategy (Synergy Assay) strategy->validation sequencing->strategy western->strategy efflux_assay->strategy

Caption: Workflow for investigating and overcoming this compound resistance.

G cluster_0 Combination Therapy Logic cluster_1 Resistance cluster_2 Combination Partner terpendole This compound eg5 Eg5 terpendole->eg5 Inhibits kif15_up Kif15 Upregulation stat3_act STAT3 Activation pgp_up P-gp Upregulation kif15 Kif15 stat3 STAT3 Signaling pgp P-glycoprotein kif15_inhibitor Kif15 Inhibitor kif15_inhibitor->kif15 Inhibits stat3_inhibitor STAT3 Inhibitor stat3_inhibitor->stat3 Inhibits pgp_inhibitor P-gp Inhibitor pgp_inhibitor->pgp Inhibits

References

Technical Support Center: Refinement of Analytical Techniques for Sensitive Terpendole E Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Terpendole E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the sensitive detection of this indole-diterpene.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analytical workflow for this compound, from sample preparation to data analysis.

Issue Potential Cause Recommended Solution
Low or No this compound Signal Inefficient Extraction: this compound may not be effectively extracted from the fungal matrix.- Ensure the fungal mycelium is thoroughly homogenized. - Use a solvent mixture appropriate for indole-diterpenes, such as ethyl acetate or a combination of methanol and dichloromethane.[1][2] - Consider solid-phase extraction (SPE) for sample cleanup and concentration.
Degradation of this compound: The compound may be unstable under certain conditions.- Minimize sample exposure to light and elevated temperatures. - Process samples promptly after collection and store extracts at -20°C or lower. - Evaluate the pH of your extraction and mobile phase buffers, as extreme pH can cause degradation.
Poor Ionization in Mass Spectrometer: The settings on the mass spectrometer may not be optimal for this compound.- Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. - this compound is expected to ionize well in positive ion mode; confirm this is selected. - Unexpected oxygen additions ([M+H+O]⁺ and [M+H+2O]⁺) can occur with terpendoles in positive-mode ESI-MS, potentially splitting the signal. Monitor for these adducts.
High Signal Variability (Poor Reproducibility) Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.- Improve sample cleanup using SPE or liquid-liquid extraction. - Modify the chromatographic gradient to separate this compound from interfering matrix components. - Use a matrix-matched calibration curve to compensate for consistent matrix effects. - Employ an internal standard, ideally a stable isotope-labeled version of this compound, if available.
Inconsistent Sample Preparation: Variations in the extraction and handling of samples.- Standardize all sample preparation steps, including volumes, times, and temperatures. - Ensure complete solvent evaporation and consistent reconstitution of the sample extract.
Peak Tailing or Broadening Poor Chromatography: Issues with the HPLC column or mobile phase.- Ensure the column is properly conditioned and has not exceeded its lifetime. - Check for and filter any particulates in the sample extract that could clog the column. - Optimize the mobile phase composition and gradient to improve peak shape. - Ensure the sample solvent is compatible with the initial mobile phase conditions.
Presence of Unexpected Peaks Contamination: Introduction of contaminants during sample preparation or analysis.- Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. - Run blank injections (solvent only) to identify system contaminants.
Metabolites or Degradation Products: The fungus may produce related compounds, or this compound may have degraded.- Use a high-resolution mass spectrometer to obtain accurate mass data and aid in the identification of unknown peaks. - Perform MS/MS fragmentation to characterize the structure of the unknown compounds.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the recommended method for extracting this compound from fungal cultures? A1: A common method involves solvent extraction of the fungal mycelium and/or the culture broth.[1][2] A typical workflow includes homogenization of the fungal biomass, followed by extraction with an organic solvent such as ethyl acetate or a mixture of methanol and dichloromethane.[1] The resulting extract is then often concentrated and may be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

  • Q2: How should I store my samples and extracts to ensure the stability of this compound? A2: While specific stability data for this compound is limited, it is known that the production of this compound can be unstable. For related fungal metabolites, it is recommended to store extracts at low temperatures (-20°C or -80°C) and in the dark to prevent degradation. Avoid repeated freeze-thaw cycles.

Chromatography and Mass Spectrometry

  • Q3: What type of HPLC column is suitable for this compound analysis? A3: A C18 reversed-phase column is a common choice for the separation of indole-diterpenes and other fungal secondary metabolites.[3] The specific particle size and column dimensions will depend on whether you are using HPLC or UHPLC systems.

  • Q4: What are typical mobile phases for the analysis of indole-diterpenes like this compound? A4: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. The addition of a small amount of an acid, such as formic acid (e.g., 0.1%), to the mobile phase can improve peak shape and ionization efficiency.

  • Q5: I am observing unexpected peaks with masses corresponding to my target analyte plus 16 or 32 Da. What could be the cause? A5: For terpendoles, the formation of oxygen addition products ([M+H+O]⁺ and [M+H+2O]⁺) during positive mode electrospray ionization has been reported. These are not necessarily degradation products but rather artifacts of the ionization process. It is important to monitor for these ions in your analysis.

Data Interpretation and Quantification

  • Q6: How can I confirm the identity of the this compound peak in my chromatogram? A6: The most reliable method is to compare the retention time and MS/MS fragmentation pattern of your peak with that of a certified reference standard. High-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition.

  • Q7: What is the best way to quantify this compound in my samples? A7: For accurate quantification, it is recommended to use a calibration curve prepared with a certified reference standard. Due to the potential for matrix effects, a matrix-matched calibration curve is often preferred. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

1. Sample Preparation: Extraction of Indole-Diterpenes from Fungal Culture

  • Harvest the fungal culture, separating the mycelium from the broth by filtration.

  • Freeze-dry the mycelium to determine its dry weight.

  • Homogenize the freeze-dried mycelium using a mortar and pestle or a mechanical homogenizer.

  • Extract the homogenized mycelium with ethyl acetate (e.g., 3 x 50 mL for every 1 g of dry weight) with shaking for 1-2 hours for each extraction.

  • Combine the ethyl acetate extracts and filter to remove any solid particles.

  • Evaporate the solvent under reduced pressure at a temperature below 40°C.

  • Reconstitute the dried extract in a known volume of methanol or acetonitrile for LC-MS/MS analysis.

2. UHPLC-MS/MS Analysis of Indole-Diterpenes

  • Instrumentation: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A representative gradient could be:

    • 0-1 min: 10% B

    • 1-10 min: 10-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS/MS Detection:

    • Ionization Mode: Positive ESI

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: These would need to be optimized for this compound using a reference standard. As a starting point, the protonated molecule [M+H]⁺ would be the precursor ion, and characteristic fragment ions would be selected as product ions.

Quantitative Data Summary

The following table provides representative performance data for the analysis of fungal secondary metabolites using LC-MS/MS. These values should be established and validated for the specific this compound method in your laboratory.

Parameter Typical Range for Fungal Metabolites Notes
Linearity (r²) > 0.99A linear relationship between concentration and response is crucial for accurate quantification.
Limit of Detection (LOD) 0.01 - 10 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.05 - 50 ng/mLThe lowest concentration of analyte that can be accurately and precisely quantified.
Recovery (%) 70 - 120%The efficiency of the extraction process. This should be assessed at different concentration levels.
Precision (RSD%) < 15%The closeness of repeated measurements. Assessed as intra-day and inter-day precision.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis FungalCulture Fungal Culture Homogenization Homogenization FungalCulture->Homogenization Extraction Solvent Extraction Homogenization->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration UHPLC UHPLC Separation Concentration->UHPLC Inject Sample MSMS MS/MS Detection UHPLC->MSMS DataProcessing Data Processing & Quantification MSMS->DataProcessing

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Low or No Signal CheckExtraction Review Extraction Protocol? Start->CheckExtraction CheckStability Assess Sample Stability? CheckExtraction->CheckStability No ImproveExtraction Optimize solvent, time, homogenization CheckExtraction->ImproveExtraction Yes CheckMS Optimize MS Parameters? CheckStability->CheckMS No ImproveStability Control temp, light, pH CheckStability->ImproveStability Yes CheckMS->Start No, Re-evaluate ImproveMS Adjust source parameters, check for adducts CheckMS->ImproveMS Yes Success Signal Improved ImproveExtraction->Success ImproveStability->Success ImproveMS->Success

Caption: Troubleshooting logic for low this compound signal.

References

Enhancing the potency of Terpendole E through structural modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the structural modification of Terpendole E to enhance its potency as a mitotic kinesin Eg5 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs?

A1: this compound and its derivatives function by inhibiting the mitotic kinesin Eg5 (also known as KSP).[1][2] Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to the formation of monoastral spindles, causing mitotic arrest and subsequent cell death in proliferating cancer cells.[2]

Q2: What are the key structural features of this compound important for its activity?

A2: Structure-activity relationship (SAR) studies have indicated that the paspaline-like indole-diterpene skeleton is crucial for Eg5 inhibition. Further oxidation, except at the 11-position, and additional prenylation have been shown to decrease inhibitory activity.

Q3: Is there a known resistance mechanism to this compound?

A3: this compound and its analog, 11-ketopaspaline, have been shown to inhibit Eg5 mutants that are resistant to other Eg5 inhibitors like S-trityl-L-cysteine (STLC).[3] This suggests that this compound may have a different binding site or inhibitory mechanism compared to inhibitors that bind to the L5 loop of Eg5.[3]

Q4: Where can I find a starting point for the chemical synthesis of this compound analogs?

A4: The total synthesis of (±)-terpendole E has been successfully achieved. The published methodologies can serve as a foundation for the synthesis of novel derivatives. Key steps often involve the construction of the complex indole diterpene core.

Troubleshooting Guides

Synthesis of this compound Analogs
Problem Possible Cause Suggested Solution
Low yield in multi-step synthesis - Inefficient reaction in a key step (e.g., cyclization, indole formation).- Difficulty in purification of intermediates.- Re-evaluate and optimize the conditions for critical reactions (solvent, temperature, catalyst).- Consider alternative synthetic routes or protecting group strategies.- Employ advanced purification techniques like preparative HPLC.
Formation of undesired stereoisomers - Lack of stereocontrol in key reactions.- Utilize stereoselective reagents and catalysts.- Introduce chiral auxiliaries to guide the stereochemical outcome.- Separate diastereomers at an early stage if possible.
Difficulty with indole ring formation - Unreactive starting materials.- Harsh reaction conditions leading to decomposition.- Explore different indole synthesis methodologies (e.g., Fischer, Bischler, or palladium-catalyzed cyclizations).- Optimize reaction conditions to be milder.
Poor solubility of intermediates or final compounds - Aggregation of the planar indole structure.- Modify peripheral groups to enhance solubility (e.g., introduce polar functional groups).- Use a co-solvent system for reactions and purification.
Eg5 ATPase Inhibition Assay
Problem Possible Cause Suggested Solution
High background signal - Contaminated reagents.- Non-specific binding of assay components.- Insufficient washing.- Use fresh, high-purity reagents and ATP.- Optimize blocking steps and consider adding a detergent (e.g., Tween-20) to wash buffers.- Increase the number and duration of wash steps.[4]
Low signal or no inhibition observed - Inactive enzyme or inhibitor.- Suboptimal assay conditions.- Incorrect ATP concentration.- Verify the activity of the Eg5 enzyme with a known inhibitor (e.g., STLC).- Confirm the integrity and concentration of the synthesized analog.- Optimize pH, temperature, and incubation times.- Ensure the ATP concentration is near the Km for Eg5 for competitive inhibitors.
High variability between replicates - Pipetting errors.- Inconsistent incubation times.- Edge effects in the microplate.- Use calibrated pipettes and consider using a master mix for reagents.- Ensure uniform incubation conditions for all wells.- Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation.
Precipitation of test compound in assay buffer - Poor solubility of the this compound analog.- Dissolve the compound in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells.- Test the solubility of the compound in the assay buffer before performing the full experiment.

Data Presentation

Table 1: Eg5 Inhibitory Activity of this compound and Analogs

CompoundModificationIC50 (µM) for Eg5 ATPase ActivityReference
This compound -Value not explicitly provided in a comparable format[1]
11-Ketopaspaline Oxidation at C11Potent inhibitory activity[3]
Paspaline Precursor to this compoundLess active than this compound[5]
S-trityl-L-cysteine (STLC) Reference Inhibitor0.14 (microtubule-activated)[6]
Monastrol Reference Inhibitor~14 (basal)

Note: Direct comparison of IC50 values should be made with caution due to variations in assay conditions between different studies.

Experimental Protocols

General Protocol for Synthesis of (±)-Terpendole E

The total synthesis of (±)-Terpendole E has been reported and typically involves a multi-step sequence starting from simpler precursors. A key strategy involves the construction of the tetracyclic core followed by the formation of the indole ring. For a detailed, step-by-step synthetic route, please refer to the primary literature on the total synthesis of (±)-terpendole E.

Microtubule-Activated Eg5 ATPase Assay

This protocol is a generalized procedure based on commonly used methods. Optimization may be required for specific compounds and laboratory conditions.

Materials:

  • Purified recombinant human Eg5 motor domain

  • Paclitaxel-stabilized microtubules

  • Assay Buffer (e.g., 25 mM PIPES pH 7.0, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare Microtubules: Polymerize tubulin in the presence of GTP and paclitaxel. Pellet and resuspend the microtubules in a suitable buffer.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control.

    • Add the Eg5 enzyme and microtubules to the wells.

    • Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 10 minutes at 25°C).

  • Initiate Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be optimized (often near the Km for Eg5).

  • Incubation: Incubate the plate for a specific time during which the reaction proceeds linearly (e.g., 20-30 minutes at 25°C).

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength for the detection reagent used.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control).

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Eg5_Signaling_Pathway cluster_mitosis Mitosis cluster_spindle Spindle Formation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Eg5 Eg5 Motor Protein Prophase->Eg5 Activation Anaphase Anaphase Metaphase->Anaphase Centrosome_Separation Centrosome Separation Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Bipolar_Spindle->Metaphase Eg5->Centrosome_Separation Drives Mitotic_Arrest Mitotic Arrest (Monoastral Spindle) Eg5->Mitotic_Arrest TerpendoleE This compound Analog TerpendoleE->Eg5 Inhibits Microtubules Microtubules Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Role of Eg5 in mitosis and its inhibition by this compound.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation Start Starting Materials Synthesis Multi-step Synthesis of This compound Analogs Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Assay_Prep Prepare Eg5 Enzyme, Microtubules, and Buffers Purification->Assay_Prep Test Compound Incubation Incubate Enzyme with Analog and ATP Assay_Prep->Incubation Detection Measure ATPase Activity (Phosphate Release) Incubation->Detection Analysis IC50 Determination Detection->Analysis SAR SAR Analysis->SAR Structure-Activity Relationship

Caption: Workflow for synthesis and evaluation of this compound analogs.

Troubleshooting_Logic cluster_synthesis_troubleshooting Synthesis Troubleshooting cluster_assay_troubleshooting Assay Troubleshooting Start Experiment Fails (e.g., Low Yield, No Inhibition) Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Check_Assay Review Assay Protocol Start->Check_Assay Reagent_Purity Check Reagent Purity Check_Synthesis->Reagent_Purity Reaction_Conditions Optimize Reaction Conditions Check_Synthesis->Reaction_Conditions Purification_Method Improve Purification Check_Synthesis->Purification_Method Enzyme_Activity Confirm Enzyme Activity Check_Assay->Enzyme_Activity Compound_Integrity Verify Compound Integrity Check_Assay->Compound_Integrity Assay_Controls Check Positive/Negative Controls Check_Assay->Assay_Controls Synthesize_Again Re-synthesize Compound Reagent_Purity->Synthesize_Again If Impure Reaction_Conditions->Synthesize_Again If Suboptimal Purification_Method->Synthesize_Again If Inefficient Re-run_Assay Re-run Assay with Verified Reagents Enzyme_Activity->Re-run_Assay If Inactive Compound_Integrity->Re-run_Assay If Degraded Assay_Controls->Re-run_Assay If Failed

Caption: Logical flow for troubleshooting experimental issues.

References

Validation & Comparative

A Comparative Analysis of Terpendole E and S-trityl-L-cysteine (STLC) as Eg5 Kinesin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent inhibitors of the mitotic kinesin Eg5: Terpendole E and S-trityl-L-cysteine (STLC). Both compounds target Eg5, a crucial motor protein for the formation of the bipolar spindle during mitosis, leading to mitotic arrest and subsequent apoptosis in proliferating cancer cells. This document summarizes their mechanisms of action, presents available efficacy data, details relevant experimental protocols, and visualizes key pathways and workflows.

Mechanism of Action

This compound and S-trityl-L-cysteine (STLC) are both allosteric inhibitors of the Eg5 kinesin. They do not bind to the ATP or microtubule binding sites but rather to a distinct allosteric pocket, leading to the inhibition of Eg5's ATPase activity and its ability to crosslink and separate microtubules. This inhibition prevents the formation of a bipolar spindle, causing cells to arrest in mitosis with a characteristic monoastral spindle phenotype, which ultimately triggers the apoptotic cascade.

A key distinction in their mechanism lies in their interaction with the Eg5 protein. STLC is known to bind to a specific allosteric pocket formed by helix α2/loop L5/helix α3 of the Eg5 motor domain. Notably, this compound has demonstrated efficacy against certain STLC-resistant Eg5 mutants. This suggests that this compound may have a different binding site or a distinct inhibitory mechanism, making it a potentially valuable agent in cases of acquired resistance to STLC and other loop L5-binding inhibitors.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and STLC. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various independent studies. Experimental conditions such as cell lines, incubation times, and assay methods can significantly influence the observed IC50 values.

Table 1: IC50 Values for S-trityl-L-cysteine (STLC) in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Citation(s)
HeLaCervical CancerMitotic Arrest0.7[1]
HeLaCervical CancerATPase Activity (basal)1[2]
HeLaCervical CancerATPase Activity (microtubule-activated)0.14[2]
Neuroblastoma (SY5Y, BE2)NeuroblastomaApoptosis/Cell Cycle ArrestEffective at 1-5 µM[3]
Renal Cell Carcinoma (786-0, OS-RC-2)Kidney CancerCell ViabilityNot specified, but less potent than S(MeO)TLC[3]

Table 2: Available Efficacy Data for this compound

Target/AssayOrganism/SystemEffectNotesCitation(s)
Eg5 ATPase ActivityHumanPotent inhibitionSpecific IC50 not provided in the search results.[4]
Mitotic ArrestFungal StrainInduces monoastral spindleFirst natural product inhibitor of Eg5.[5][6]
STLC-Resistant Eg5 MutantsIn vitroInhibitory activityEffective against mutants resistant to STLC.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and STLC are provided below.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound or STLC on cancer cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound or STLC (dissolved in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound or STLC in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the procedure for analyzing the effect of this compound or STLC on the cell cycle distribution.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound or STLC

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or STLC for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash them with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound or STLC.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound or STLC

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the compounds as described for the cell cycle analysis.

    • Harvest both the adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate the key pathways and experimental procedures discussed in this guide.

Eg5_Inhibition_Pathway cluster_inhibitors Eg5 Inhibitors cluster_mitosis Mitosis cluster_arrest Mitotic Arrest & Apoptosis This compound This compound Eg5_Kinesin Eg5 Kinesin This compound->Eg5_Kinesin inhibit STLC STLC STLC->Eg5_Kinesin inhibit Bipolar_Spindle Bipolar Spindle Formation Eg5_Kinesin->Bipolar_Spindle Monoastral_Spindle Monoastral Spindle Formation Eg5_Kinesin->Monoastral_Spindle Chromosome_Segregation Proper Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation Mitotic_Progression Mitotic Progression Chromosome_Segregation->Mitotic_Progression SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Monoastral_Spindle->SAC_Activation Mitotic_Arrest Mitotic Arrest (G2/M Phase) SAC_Activation->Mitotic_Arrest Caspase_Activation Caspase Activation Mitotic_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of Eg5 inhibition by this compound and STLC.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Compound_Treatment 2. Treatment with This compound or STLC Cell_Culture->Compound_Treatment Cell_Viability 3a. Cell Viability Assay (e.g., MTT) Compound_Treatment->Cell_Viability Cell_Cycle 3b. Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle Apoptosis_Assay 3c. Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Data_Analysis 4. Data Analysis Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 Cell_Cycle_Dist Cell Cycle Distribution Data_Analysis->Cell_Cycle_Dist Apoptotic_Cells Quantification of Apoptotic Cells Data_Analysis->Apoptotic_Cells Comparison 5. Comparative Efficacy Analysis IC50->Comparison Cell_Cycle_Dist->Comparison Apoptotic_Cells->Comparison

Caption: General experimental workflow for comparing the efficacy.

Conclusion

Both this compound and S-trityl-L-cysteine are potent inhibitors of the mitotic kinesin Eg5, representing a promising class of anti-cancer agents. STLC is a well-characterized compound with demonstrated efficacy against a range of cancer cell lines. This compound, the first natural product identified as an Eg5 inhibitor, shows significant potential, particularly due to its ability to inhibit STLC-resistant Eg5 mutants.

However, a direct and comprehensive comparison of their efficacy is hampered by the limited availability of quantitative data for this compound in the public domain. Future research should focus on head-to-head comparative studies of these two compounds in a panel of cancer cell lines to elucidate their relative potencies and therapeutic potential. Such studies would be invaluable for guiding the selection and development of Eg5 inhibitors for clinical applications.

References

Terpendole E versus monastrol as Eg5 inhibitors: a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mitotic kinesin Eg5 is a critical motor protein for the formation of the bipolar spindle during mitosis, making it an attractive target for the development of novel anti-cancer therapeutics. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death. This guide provides a detailed comparison of two prominent Eg5 inhibitors: Terpendole E, a natural indole-diterpene, and Monastrol, a synthetic dihydropyrimidine.

Mechanism of Action: Distinct Approaches to Eg5 Inhibition

Monastrol is a well-characterized, cell-permeable, allosteric inhibitor of Eg5.[1][2] It does not bind to the ATP or microtubule binding sites. Instead, it binds to a specific allosteric pocket (the L5 loop), trapping Eg5 in an ADP-bound state with a low affinity for microtubules.[3][4] This inhibition of ADP release prevents the motor protein from completing its mechanochemical cycle, leading to the cessation of its microtubule-sliding activity.[5]

This compound , the first natural product identified as an Eg5 inhibitor, also inhibits both the basal and microtubule-stimulated ATPase activities of Eg5.[6] However, studies suggest that this compound and its analogues have a different binding site and/or inhibitory mechanism compared to inhibitors that bind the L5 loop, such as monastrol.[7] Evidence for this includes the ability of this compound to inhibit Eg5 mutants that are resistant to other L5 loop-binding inhibitors.[7]

cluster_0 Eg5 Mechanochemical Cycle cluster_1 Inhibitor Action Eg5_ADP Eg5-ADP Eg5_ATP Eg5-ATP Eg5_ADP->Eg5_ATP ADP release, ATP binding Mitotic_Arrest Mitotic Arrest (Monoastral Spindle) Microtubule Microtubule Eg5_ATP->Microtubule Binds Microtubule Microtubule->Eg5_ADP ATP Hydrolysis & Pi release Monastrol Monastrol Monastrol->Eg5_ADP Allosteric binding (L5 loop), inhibits ADP release Terpendole_E Terpendole_E Terpendole_E->Eg5_ATP Inhibits ATPase activity (distinct binding site)

Figure 1. Simplified signaling pathway of Eg5 inhibition by Monastrol and this compound, leading to mitotic arrest.

Quantitative Data Comparison

The following tables summarize the inhibitory concentrations of this compound and Monastrol from various studies.

Table 1: Inhibition of Eg5 ATPase Activity
InhibitorAssay ConditionIC50 (µM)
This compound Microtubule-stimulated ATPase3.4
Monastrol Microtubule-stimulated ATPase14[1]
(S)-MonastrolBasal ATPase1.7
(R)-MonastrolBasal ATPase8.2
Table 2: Cytotoxicity in Human Cancer Cell Lines (IC50/GI50 in µM)
Cell LineCancer TypeThis compoundMonastrol
A2780Ovarian31.1[6]-
A549Lung--
HeLaCervical-6.1
K562Leukemia--
MDA-MB-231Breast--
AGSGastric-More sensitive
HT29Colorectal-Less sensitive
HepG2Liver-~100 (for 80% decrease in 48h)[8]
LovoColorectal-~100 (for 60% decrease in 48h)[8]
Du145Prostate->100 (for ~30% decrease in 48h)[8]
HCT116Colorectal--
MCF-7Breast--

Note: Direct comparative IC50 values for all cell lines were not available in the reviewed literature. The sensitivity of cancer cells to monastrol has been shown to be cell-line dependent.[9]

Cellular Effects: Induction of Monoastral Spindles

Both this compound and Monastrol induce a characteristic phenotype of mitotic arrest, the formation of "monoastral spindles".[6][10] In a normal cell cycle, Eg5 is responsible for pushing the two centrosomes apart to form a bipolar spindle. Inhibition of Eg5 prevents this separation, resulting in a single aster of microtubules surrounded by chromosomes. This activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, in many cancer cells, apoptosis.[10]

Experimental Protocols

Eg5 Microtubule-Stimulated ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, and how this rate is affected by an inhibitor. A common method is the enzyme-coupled assay.

Principle: The hydrolysis of ATP to ADP by Eg5 is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is measured by the change in absorbance at 340 nm.

Materials:

  • Purified recombinant human Eg5 protein

  • Taxol-stabilized microtubules

  • Assay Buffer (e.g., 25 mM PIPES-KOH pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP solution

  • PK/LDH enzyme mix

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Inhibitor (this compound or Monastrol) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the microplate wells containing assay buffer, PK/LDH, PEP, and NADH.

  • Add the desired concentrations of the inhibitor (e.g., a serial dilution) to the wells. Include a DMSO control.

  • Add Eg5 protein to the wells and incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of microtubules and ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the rate of ATP hydrolysis from the linear phase of the reaction.

  • Plot the rate of ATP hydrolysis against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Start Start Prepare_Reaction_Mix Prepare reaction mix (Buffer, PK/LDH, PEP, NADH) Start->Prepare_Reaction_Mix Add_Inhibitor Add inhibitor (serial dilutions) and DMSO control Prepare_Reaction_Mix->Add_Inhibitor Add_Eg5 Add Eg5 protein and incubate Add_Inhibitor->Add_Eg5 Initiate_Reaction Initiate reaction with Microtubules and ATP Add_Eg5->Initiate_Reaction Measure_Absorbance Monitor absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate rate of ATP hydrolysis Measure_Absorbance->Calculate_Rate Determine_IC50 Determine IC50 value Calculate_Rate->Determine_IC50 End End Determine_IC50->End

Figure 2. Experimental workflow for the Eg5 ATPase inhibition assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plate

  • Inhibitor (this compound or Monastrol)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of reading absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and plot it against the inhibitor concentration to determine the IC50 value.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat cells with inhibitor (various concentrations) Seed_Cells->Treat_Cells Incubate_MTT Add MTT solution and incubate Treat_Cells->Incubate_MTT Solubilize_Formazan Add solubilization solution Incubate_MTT->Solubilize_Formazan Measure_Absorbance Measure absorbance at ~570 nm Solubilize_Formazan->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50 End End Determine_IC50->End

Figure 3. Experimental workflow for the MTT cell viability assay.

Conclusion

Both this compound and Monastrol are effective inhibitors of the mitotic kinesin Eg5, leading to mitotic arrest and cell death in cancer cells. However, they exhibit key differences:

  • Potency: Based on the available data, this compound appears to be a more potent inhibitor of Eg5's microtubule-stimulated ATPase activity than racemic Monastrol.

  • Mechanism: Monastrol is a well-defined allosteric inhibitor that binds to the L5 loop. This compound appears to act through a different mechanism and at a distinct binding site, which may offer an advantage in overcoming resistance to L5 loop-binding inhibitors.

  • Origin: this compound is a natural product, while Monastrol is a synthetic compound.

The distinct mechanism of action of this compound makes it a particularly interesting candidate for further investigation, especially in the context of drug resistance. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of these two classes of Eg5 inhibitors.

References

Unveiling Terpendole E's Unique Foothold on the Mitotic Kinesin Eg5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Terpendole E with other Eg5 inhibitors, focusing on the experimental validation of its unique binding site. We delve into the supporting data, detail the experimental protocols, and visualize the key concepts to offer a clear perspective on this promising anti-mitotic agent.

The mitotic kinesin Eg5 is a critical motor protein for the formation of the bipolar spindle during cell division, making it an attractive target for cancer therapy. While numerous inhibitors have been developed that target the well-characterized allosteric pocket involving loop L5, the natural product this compound has emerged as a novel inhibitor with a distinct mechanism of action. This guide presents the evidence supporting this compound's unique binding site on Eg5 and compares its performance with other established inhibitors.

Performance Comparison: this compound vs. Other Eg5 Inhibitors

The inhibitory potency of this compound against Eg5 has been evaluated and compared to other known Eg5 inhibitors, such as S-trityl-L-cysteine (STLC) and monastrol. The following table summarizes the available quantitative data on their half-maximal inhibitory concentrations (IC50). It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

InhibitorTargetAssay TypeIC50 (µM)Reference
This compound Wild-type Eg5Microtubule-stimulated ATPase~1.5[1]
11-ketopaspaline Wild-type Eg5Microtubule-stimulated ATPase~0.5[1]
S-trityl-L-cysteine (STLC) Wild-type Eg5Microtubule-stimulated ATPase~0.14[2]
Monastrol Wild-type Eg5Microtubule-stimulated ATPase~14[3]
This compound Eg5 (D130A mutant)Microtubule-stimulated ATPaseInhibitory activity maintained[1][4]
This compound Eg5 (L214A mutant)Microtubule-stimulated ATPaseInhibitory activity maintained[1][4]
S-trityl-L-cysteine (STLC) Eg5 (D130A mutant)Microtubule-stimulated ATPaseResistant[1][4]
S-trityl-L-cysteine (STLC) Eg5 (L214A mutant)Microtubule-stimulated ATPaseResistant[1][4]

Key Findings:

  • This compound and its analogue, 11-ketopaspaline, are potent inhibitors of Eg5's microtubule-stimulated ATPase activity.[1]

  • Crucially, this compound maintains its inhibitory effect on Eg5 mutants (D130A and L214A) that confer resistance to the loop L5 inhibitor STLC.[1][4] This strongly suggests that this compound does not bind to the same allosteric site as STLC and other loop L5 inhibitors.

Experimental Validation of this compound's Unique Binding Site

The primary evidence for this compound's distinct binding site comes from mutagenesis studies. By testing the inhibitor against Eg5 proteins with specific amino acid changes in the known inhibitor-binding pockets, researchers can infer the location of its interaction.

Logical Workflow for Binding Site Validation

cluster_H Hypothesis cluster_E Experiment cluster_R Results & Conclusion H This compound has a unique binding site on Eg5 E1 Generate Eg5 mutants resistant to L5 inhibitors (e.g., D130A, L214A) H->E1 E2 Perform ATPase inhibition assays with this compound on wild-type and mutant Eg5 E1->E2 R1 This compound inhibits wild-type and mutant Eg5 with similar efficacy E2->R1 C1 Conclusion: this compound's binding site is distinct from the loop L5 pocket R1->C1

Caption: Logical workflow for validating this compound's unique binding site.

Experimental Protocols

This protocol describes the generation of Eg5 point mutations, such as D130A and L214A, which are known to confer resistance to loop L5 inhibitors.

Objective: To create Eg5 protein variants with specific amino acid substitutions to test inhibitor sensitivity.

Materials:

  • Expression vector containing the human Eg5 motor domain cDNA.

  • Site-directed mutagenesis kit (e.g., Q5® Site-Directed Mutagenesis Kit).

  • Custom-designed mutagenic primers for D130A and L214A mutations.

  • DH5α competent E. coli cells.

  • LB agar plates with appropriate antibiotic.

  • DNA sequencing services.

Procedure:

  • Primer Design: Design forward and reverse primers containing the desired mutation (e.g., changing the codon for Aspartic Acid at position 130 to Alanine). Primers should have a melting temperature (Tm) suitable for the polymerase used.

  • PCR Amplification: Perform PCR using the Eg5 expression vector as a template and the mutagenic primers. The PCR reaction will generate a linear DNA fragment containing the desired mutation.

  • Kinase, Ligase, and DpnI (KLD) Treatment: Treat the PCR product with a KLD enzyme mix. This step phosphorylates the 5' ends of the linear DNA, ligates the ends to form a circular plasmid, and digests the original methylated template DNA with DpnI.

  • Transformation: Transform the KLD reaction mixture into competent E. coli cells.

  • Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Plasmid Purification and Sequencing: Select individual colonies, grow them in liquid culture, and purify the plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

  • Protein Expression and Purification: Once the mutation is confirmed, express the mutant Eg5 protein in a suitable expression system (e.g., E. coli BL21(DE3)) and purify it using standard chromatography techniques.

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is a key indicator of its motor activity.

Objective: To determine the IC50 values of inhibitors against wild-type and mutant Eg5.

Materials:

  • Purified wild-type and mutant Eg5 proteins.

  • Paclitaxel-stabilized microtubules.

  • ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).

  • ATP.

  • NADH-coupled enzyme system (pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH).

  • Plate reader capable of measuring absorbance at 340 nm.

  • Inhibitors (this compound, STLC, etc.) dissolved in DMSO.

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the ATPase assay buffer, the NADH-coupled enzyme system, microtubules, and the desired concentration of the inhibitor.

  • Initiate Reaction: Add the Eg5 protein to each well to initiate the reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.

  • Data Analysis: Calculate the initial rate of ATP hydrolysis for each inhibitor concentration.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

cluster_M Mutagenesis cluster_A ATPase Assay cluster_C Comparison & Conclusion M1 Design Primers (D130A, L214A) M2 PCR with Eg5 Plasmid M1->M2 M3 KLD Treatment M2->M3 M4 Transformation & Sequencing M3->M4 M5 Express & Purify Mutant Eg5 M4->M5 A2 Add Wild-type or Mutant Eg5 M5->A2 A1 Prepare Reaction Mix (Buffer, MTs, Coupled System, Inhibitor) A1->A2 A3 Monitor NADH Absorbance (340 nm) A2->A3 A4 Calculate ATPase Rate A3->A4 A5 Determine IC50 Values A4->A5 C1 Compare IC50s of this compound on WT vs. Mutant Eg5 A5->C1 C2 Conclusion on Binding Site C1->C2

Caption: Experimental workflow for validating this compound's binding site.

Conclusion

References

Structure-Activity Relationship (SAR) Studies of Terpendole E Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Terpendole E derivatives based on their structure-activity relationship (SAR) as inhibitors of the mitotic kinesin Eg5, a key target in cancer therapy. The information presented herein is compiled from experimental data to facilitate further research and drug development efforts.

Introduction to this compound and its Mechanism of Action

This compound is a naturally occurring indole-diterpenoid that has been identified as a potent and specific inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP).[1][2] Eg5 plays a crucial role in the early stages of mitosis by establishing and maintaining the bipolar spindle, a structure essential for proper chromosome segregation.[3] Inhibition of Eg5 leads to the formation of a characteristic monoastral spindle, where the duplicated centrosomes fail to separate, resulting in mitotic arrest and subsequent cell death.[1][3] This specific mechanism of action makes Eg5 an attractive target for the development of novel anticancer agents with potentially fewer side effects than traditional microtubule-targeting drugs.

Unlike many other Eg5 inhibitors that bind to the allosteric loop L5 of the motor domain, evidence suggests that this compound and its analogues interact with a different, yet to be fully characterized, allosteric site.[4][5] This distinction is significant as it may offer a strategy to overcome resistance mechanisms that have emerged with L5-binding inhibitors.[4]

Structure-Activity Relationship of this compound Derivatives

The core chemical scaffold of this compound, a paspaline-like indole-diterpene, is crucial for its inhibitory activity against Eg5.[4] SAR studies on natural derivatives of this compound have revealed several key structural features that influence its potency:

  • Paspaline-like Skeleton: The integrity of the complex, multi-ring paspaline-like indole-diterpene skeleton is essential for Eg5 inhibition.[4]

  • Oxidation: Further oxidation of the this compound structure generally leads to a decrease in inhibitory activity. An important exception is the 11-position, where oxidation can be tolerated or even beneficial. For instance, the natural derivative 11-ketopaspaline has been shown to be a potent Eg5 inhibitor.[4]

  • Prenylation: Additional prenylation on the indole moiety also results in diminished Eg5 inhibitory activity.[4]

These findings suggest that the overall shape and electronic properties of the this compound molecule are finely tuned for optimal interaction with its binding site on Eg5.

Comparative Biological Activity of this compound and its Derivatives

Table 1: Eg5 ATPase Inhibition by Natural this compound Derivatives

CompoundModification from this compoundRelative Eg5 ATPase Inhibitory ActivityReference
This compound-Potent[4]
11-ketopaspalineOxidation at C-11Potent[4]
Other oxidized derivativesOxidation at positions other than C-11Decreased[4]
Prenylated derivativesAdditional prenyl groupDecreased[4]

Note: This table provides a qualitative comparison based on available literature. Specific IC50 values for a broad series of derivatives are needed for a complete quantitative analysis.

Cytotoxicity Profile

The cytotoxic effects of this compound derivatives are a direct consequence of their ability to induce mitotic arrest. While specific comparative cytotoxicity data for a series of this compound analogues against various cancer cell lines is limited, the potent Eg5 inhibition suggests significant anti-proliferative activity. For context, other Eg5 inhibitors have demonstrated cytotoxicity in the nanomolar to low micromolar range against cell lines such as HeLa and A549. Further studies are required to establish a clear SAR for the cytotoxicity of this compound derivatives.

Experimental Protocols

Eg5 Microtubule-Stimulated ATPase Activity Assay

This assay is fundamental to determining the direct inhibitory effect of compounds on the enzymatic activity of Eg5.

Principle: The ATPase activity of Eg5 is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant human Eg5 motor domain

  • Paclitaxel-stabilized microtubules

  • ATP

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing assay buffer, microtubules, NADH, PEP, PK, and LDH.

  • Add the test compound at various concentrations (or DMSO for control) to the reaction mixture and incubate for a short period.

  • Initiate the reaction by adding a mixture of Eg5 and ATP.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of ATP hydrolysis.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell-Based Mitotic Arrest Assay (Immunofluorescence)

This assay visually confirms the cellular phenotype induced by Eg5 inhibition.

Principle: Cells treated with an Eg5 inhibitor will arrest in mitosis with a characteristic monoastral spindle. This can be visualized by immunofluorescence staining of microtubules and DNA.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds (this compound derivatives)

  • Fixative (e.g., 4% paraformaldehyde or cold methanol)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody (to stain microtubules)

  • Secondary antibody: fluorescently labeled anti-mouse IgG

  • DNA stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary anti-α-tubulin antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of cells exhibiting a monoastral spindle phenotype.

Visualizing the Mechanism of Action

Signaling Pathway of Eg5 Inhibition

The inhibition of Eg5 by this compound derivatives disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately apoptosis. The following diagram illustrates this pathway.

Eg5_Inhibition_Pathway cluster_0 Cellular Context: Mitosis cluster_1 Molecular Mechanism Prophase Prophase Bipolar_Spindle Bipolar Spindle Formation Prophase->Bipolar_Spindle Metaphase Metaphase Chromosome_Alignment Chromosome Alignment Metaphase->Chromosome_Alignment Anaphase Anaphase Chromosome_Segregation Chromosome Segregation Anaphase->Chromosome_Segregation Bipolar_Spindle->Metaphase Eg5 Eg5 Kinesin Chromosome_Alignment->Anaphase Eg5_Inhibition Allosteric Inhibition of Eg5 ATPase Activity Eg5->Eg5_Inhibition Terpendole_E This compound Derivative Terpendole_E->Eg5_Inhibition Eg5_Inhibition->Bipolar_Spindle Blocks Monoastral_Spindle Monoastral Spindle Formation Eg5_Inhibition->Monoastral_Spindle Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Pathway of Eg5 inhibition by this compound derivatives.

Experimental Workflow for SAR Studies

The following workflow outlines the key steps in conducting SAR studies for this compound derivatives.

SAR_Workflow start Start: this compound Scaffold synthesis Synthesis of Derivatives (e.g., oxidation, prenylation changes) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification biochemical_assay Biochemical Assay: Eg5 ATPase Inhibition (IC50) purification->biochemical_assay cell_based_assay Cell-Based Assay: Mitotic Arrest & Cytotoxicity (IC50) purification->cell_based_assay sar_analysis SAR Analysis: Relate structural changes to activity biochemical_assay->sar_analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for SAR studies of this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of Eg5 inhibitors with a potentially distinct mechanism of action compared to many existing synthetic inhibitors. The core paspaline-like indole-diterpene skeleton is a key pharmacophore, and modifications such as oxidation at specific positions and alterations in prenylation significantly impact activity. While qualitative SAR is emerging, there is a clear need for more extensive quantitative data, including IC50 values from both biochemical and cell-based assays for a wider range of systematically modified this compound analogues. Such data will be instrumental in elucidating a more precise quantitative structure-activity relationship (QSAR), guiding the design of more potent and selective Eg5 inhibitors, and ultimately advancing the development of this promising class of anticancer agents. Further research to pinpoint the exact allosteric binding site of this compound on Eg5 will also be critical for structure-based drug design efforts.

References

Terpendole E: A Promising Solution to Acquired Resistance in Eg5-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comparative analysis of the kinesin Eg5 inhibitor, Terpendole E, reveals its sustained efficacy against mutants that confer resistance to other common Eg5 inhibitors. This guide provides a comprehensive overview of the experimental data, detailed protocols, and the underlying mechanism of action, offering valuable insights for researchers and drug development professionals in the field of oncology.

The mitotic kinesin Eg5 is a critical motor protein for the formation of the bipolar spindle during cell division, making it an attractive target for cancer chemotherapy. However, the emergence of resistance to Eg5 inhibitors through mutations in the drug-binding sites presents a significant clinical challenge. This compound, a natural product isolated from fungal strains, demonstrates a unique ability to overcome this resistance, suggesting a distinct mechanism of inhibition.

Comparative Efficacy of Eg5 Inhibitors

The inhibitory activity of this compound and other Eg5 inhibitors was evaluated against wild-type Eg5 and mutants known to confer resistance to S-trityl-L-cysteine (STLC) and GSK-1. The data, summarized in the tables below, clearly indicate that while STLC and GSK-1 lose their potency against their respective resistant mutants, this compound and its analog, 11-ketopaspaline, maintain their inhibitory activity across all tested Eg5 variants.

Table 1: IC50 Values (μM) of Eg5 Inhibitors against Wild-Type and STLC-Resistant Eg5 Mutants
InhibitorWild-Type Eg5Eg5 D130A (STLC-Resistant)Eg5 L214A (STLC-Resistant)
This compound 34.735.633.8
11-ketopaspaline 16.517.215.9
STLC 1.7>100>100
GSK-1 0.415.30.08 (Hypersensitive)

Data sourced from Usui, T. et al. (2014).[1]

Table 2: IC50 Values (μM) of Eg5 Inhibitors against Wild-Type and GSK-1-Resistant Eg5 Mutants
InhibitorWild-Type Eg5Eg5 I299F (GSK-1-Resistant)Eg5 A356T (GSK-1-Resistant)
This compound 34.736.134.2
11-ketopaspaline 16.518.117.5
STLC 1.75.24.8
GSK-1 0.4>50>50

Data sourced from Usui, T. et al. (2014).[1]

The resistance mutations for STLC are typically found in the L5 loop of the Eg5 motor domain, which forms a key part of the allosteric binding pocket for many Eg5 inhibitors.[2][3] The sustained efficacy of this compound against these mutants strongly suggests that it does not bind to this conventional site, or if it does, its mechanism of inhibition is not perturbed by these specific amino acid changes.[1][4]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Microtubule-Stimulated ATPase Activity Assay

This assay is crucial for determining the inhibitory potential of compounds against Eg5. The principle lies in measuring the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which stimulate this enzymatic activity. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.

Materials:

  • Purified recombinant human Eg5 protein (wild-type and mutants)

  • Paclitaxel-stabilized microtubules

  • Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT

  • ATP solution

  • PK/LDH enzyme mix

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Test compounds (this compound, STLC, GSK-1, etc.) dissolved in DMSO

  • 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture in the microplate wells containing assay buffer, PK/LDH, PEP, and NADH.

  • Add the test compounds at various concentrations to the wells. Include a DMSO-only control.

  • Add the Eg5 enzyme to the wells and incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding ATP and microtubules.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP, and the rate of this absorbance decrease is proportional to the ATPase activity of Eg5.

  • Calculate the initial rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 Prepare Reaction Mix (Buffer, PK/LDH, PEP, NADH) p2 Add Test Compounds & DMSO Control p1->p2 p3 Add Eg5 Enzyme p2->p3 r1 Initiate with ATP & Microtubules p3->r1 Incubate r2 Monitor Absorbance at 340 nm r1->r2 a1 Calculate Initial Reaction Rates r2->a1 a2 Plot Dose-Response Curve a1->a2 a3 Determine IC50 Value a2->a3

ATPase Assay Workflow

Signaling Pathway and Mechanism of Action

Eg5 is a plus-end-directed motor protein that forms homotetramers. These tetramers are capable of crosslinking and sliding antiparallel microtubules apart. This action generates an outward pushing force that is essential for the separation of centrosomes and the establishment of a bipolar mitotic spindle.

eg5_pathway cluster_mitosis Mitosis cluster_spindle Spindle Formation prophase Prophase metaphase Metaphase centrosomes Duplicated Centrosomes prophase->centrosomes anaphase Anaphase microtubules Antiparallel Microtubules centrosomes->microtubules Nucleation eg5 Eg5 Motor Protein bipolar_spindle Bipolar Spindle eg5->bipolar_spindle Sliding Force monoastral_spindle Monoastral Spindle (Mitotic Arrest) eg5->monoastral_spindle Loss of function microtubules->bipolar_spindle Sliding Force bipolar_spindle->metaphase inhibitors Eg5 Inhibitors inhibitors->eg5 Inhibition

Role of Eg5 in Mitotic Spindle Formation

Inhibition of Eg5 disrupts this process, leading to the collapse of the nascent spindle into a monoastral structure, where the centrosomes fail to separate. This activates the spindle assembly checkpoint, causing the cell to arrest in mitosis, which can ultimately lead to apoptosis.

The resistance to inhibitors like STLC arises from mutations in the L5 loop of Eg5, which is a key component of the allosteric binding site for these drugs. This compound's ability to inhibit these mutants suggests that it either binds to a different site on the Eg5 protein or that its binding is not affected by these specific mutations, highlighting its potential as a next-generation therapeutic for cancers that have developed resistance to conventional Eg5 inhibitors.

Conclusion

References

A Comparative Analysis of Allosteric Inhibition Mechanisms Targeting the Mitotic Kinesin Eg5

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct allosteric mechanisms of Eg5 inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to their modes of action, supported by comparative data and detailed experimental protocols.

The mitotic kinesin Eg5, a crucial motor protein for the formation and maintenance of the bipolar spindle during cell division, has emerged as a prime target for the development of novel anti-cancer therapeutics. Unlike traditional chemotherapies that target microtubules directly, Eg5 inhibitors offer the potential for greater specificity and reduced side effects. A significant portion of these inhibitors function through allosteric mechanisms, binding to sites distinct from the ATP-binding pocket and inducing conformational changes that ultimately disrupt motor function. This guide provides a comparative analysis of the primary allosteric inhibition mechanisms of Eg5 inhibitors, focusing on three main classes distinguished by their binding sites and consequent effects on the motor protein.

Classes of Allosteric Eg5 Inhibitors

The allosteric inhibitors of Eg5 can be broadly categorized based on their binding pocket and the resulting conformational state of the Eg5 motor domain.

Loop L5/α2/α3 Pocket Inhibitors: The Canonical Allosteric Site

This is the most extensively studied class of Eg5 inhibitors, targeting a well-defined allosteric pocket formed by loop L5, helix α2, and helix α3.[1] Prominent members of this class include Monastrol , S-trityl-L-cysteine (STLC) , and Ispinesib .

Mechanism of Action: These compounds are typically ATP-uncompetitive inhibitors.[2] They bind to the Eg5-ADP complex, trapping it in a state that has a low affinity for microtubules.[1][3] This binding event induces a significant conformational change in loop L5, which in turn triggers the rearrangement of the switch II cluster and the docking of the neck linker onto the motor domain.[4][5][6] This cascade of structural alterations ultimately inhibits the release of ADP, a critical step in the ATPase cycle, thereby stalling the motor and preventing it from generating the force required for spindle pole separation.[1][3] This leads to the formation of characteristic monopolar spindles and mitotic arrest.[7]

α4/α6 Pocket Inhibitors: A Newer Allosteric Avenue

A more recently identified class of allosteric inhibitors targets a distinct pocket located at the interface of helices α4 and α6, approximately 15 Å from the ATP-binding site.[8][9] An example of this class is the biphenyl-type inhibitor PVZB1194 .

Mechanism of Action: Unlike the L5/α2/α3 inhibitors, compounds binding to the α4/α6 pocket often act as ATP-competitive inhibitors.[9][10] Binding to this site induces conformational changes that are transmitted to the ATP-binding pocket, distorting its structure and thereby hindering the binding of ATP.[8][9] This allosteric communication is mediated through residues such as Tyr104.[8] The discovery of this second allosteric site has opened new avenues for developing Eg5 inhibitors that could potentially overcome resistance mechanisms associated with the L5/α2/α3 pocket.[11]

Rigor-Like Inhibitors: Inducing a State of Tight Microtubule Binding

A third class of inhibitors, exemplified by BRD9876 , induces a "rigor-like" state in Eg5. These inhibitors also bind near the α4/α6 interface.[10]

Mechanism of Action: In stark contrast to the L5/α2/α3 inhibitors that promote a weak microtubule-binding state, rigor-like inhibitors lock Eg5 in a strong-binding conformation on the microtubule.[10] This tight binding prevents the motor from detaching and moving along the microtubule, effectively acting as a brake.[10] These compounds can be ATP- and ADP-competitive.[10] The induction of a rigor state has different consequences for spindle dynamics compared to the weak-binding state, and these inhibitors have been shown to stabilize microtubules against depolymerization.[10]

Comparative Data of Eg5 Inhibitors

The following table summarizes key quantitative data for representative inhibitors from each class, providing a basis for objective comparison of their performance.

Inhibitor ClassRepresentative InhibitorBinding SiteMechanism of InhibitionIC50 (MT-activated ATPase)Effect on MT BindingReference
L5/α2/α3 Pocket MonastrolLoop L5/α2/α3ATP-uncompetitive, inhibits ADP release~30 µMWeakens[2][12]
S-trityl-L-cysteine (STLC)Loop L5/α2/α3ATP-uncompetitive, inhibits ADP release~140 nMWeakens[13][14]
IspinesibLoop L5/α2/α3ATP-uncompetitive, inhibits ADP release<10 nMWeakens[2]
α4/α6 Pocket PVZB1194α4/α6ATP-competitive--[8]
Rigor-Like BRD9876Near α4/α6 interfaceATP- and ADP-competitive~4 nM (KI)Strengthens (Rigor-like)[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the allosteric inhibition pathways and a typical experimental workflow for characterizing Eg5 inhibitors.

Allosteric_Inhibition_Pathways cluster_L5 L5/α2/α3 Pocket Inhibition cluster_alpha4 α4/α6 Pocket Inhibition cluster_rigor Rigor-Like Inhibition L5_Inhibitor Monastrol, STLC, Ispinesib L5_Binding Binding to L5/α2/α3 Pocket L5_Inhibitor->L5_Binding Eg5_ADP Eg5-ADP Complex Eg5_ADP->L5_Binding Conformational_Change_L5 Conformational Change (Loop L5, Switch II, Neck Linker) L5_Binding->Conformational_Change_L5 ADP_Release_Inhibited ADP Release Inhibited Conformational_Change_L5->ADP_Release_Inhibited Weak_MT_Binding Weak Microtubule Binding Conformational_Change_L5->Weak_MT_Binding Mitotic_Arrest_L5 Mitotic Arrest (Monopolar Spindle) ADP_Release_Inhibited->Mitotic_Arrest_L5 Weak_MT_Binding->Mitotic_Arrest_L5 Alpha4_Inhibitor PVZB1194 Alpha4_Binding Binding to α4/α6 Pocket Alpha4_Inhibitor->Alpha4_Binding Eg5_Motor Eg5 Motor Domain Eg5_Motor->Alpha4_Binding Conformational_Change_Alpha4 Allosteric Conformational Change Alpha4_Binding->Conformational_Change_Alpha4 ATP_Pocket_Distortion ATP Binding Pocket Distortion Conformational_Change_Alpha4->ATP_Pocket_Distortion ATP_Binding_Inhibited ATP Binding Inhibited ATP_Pocket_Distortion->ATP_Binding_Inhibited Mitotic_Arrest_Alpha4 Mitotic Arrest ATP_Binding_Inhibited->Mitotic_Arrest_Alpha4 Rigor_Inhibitor BRD9876 Rigor_Binding Binding near α4/α6 Interface Rigor_Inhibitor->Rigor_Binding Eg5_MT Eg5-Microtubule Complex Eg5_MT->Rigor_Binding Rigor_State Induction of Rigor-Like State Rigor_Binding->Rigor_State Strong_MT_Binding Strong Microtubule Binding Rigor_State->Strong_MT_Binding Motor_Stalling Motor Stalling on Microtubule Strong_MT_Binding->Motor_Stalling Mitotic_Arrest_Rigor Mitotic Arrest Motor_Stalling->Mitotic_Arrest_Rigor

Caption: Allosteric inhibition pathways of different classes of Eg5 inhibitors.

Experimental_Workflow cluster_workflow Experimental Workflow for Eg5 Inhibitor Characterization cluster_biochem Biochemical Assays cluster_struct Structural Studies cluster_cell Cell-Based Assays Inhibitor_Screening In Vitro Screening (e.g., ATPase Assay) Hit_Identification Hit Identification & IC50 Determination Inhibitor_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Biochemical_Assays Biochemical Assays Mechanism_Studies->Biochemical_Assays Biochemical Structural_Studies Structural Studies Mechanism_Studies->Structural_Studies Structural Cell_Based_Assays Cell-Based Assays Mechanism_Studies->Cell_Based_Assays Cellular ATPase_Assay ATPase Activity Assay (Basal & MT-activated) Biochemical_Assays->ATPase_Assay MT_Gliding_Assay Microtubule Gliding Assay Biochemical_Assays->MT_Gliding_Assay Binding_Assay Binding Affinity Assay (SPR, ITC) Biochemical_Assays->Binding_Assay Crystallography X-ray Crystallography Structural_Studies->Crystallography CryoEM Cryo-Electron Microscopy Structural_Studies->CryoEM Mitotic_Arrest_Assay Mitotic Arrest Assay (Flow Cytometry) Cell_Based_Assays->Mitotic_Arrest_Assay Spindle_Morphology Spindle Morphology Analysis (Immunofluorescence) Cell_Based_Assays->Spindle_Morphology Cytotoxicity_Assay Cytotoxicity Assay Cell_Based_Assays->Cytotoxicity_Assay

References

Terpendole E: A Comparative Guide to its Potential In Vivo Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Terpendole E's potential as an anticancer agent, with a focus on its in vivo validation in animal models. As a potent inhibitor of the mitotic kinesin Eg5, this compound holds promise for cancer therapy. However, to date, specific in vivo efficacy data for this compound in animal models has not been published in the peer-reviewed literature.

Therefore, this guide will objectively compare the known preclinical in vivo performance of other well-documented Eg5 inhibitors—Filanesib (ARRY-520), LY2523355, and K858—to provide a benchmark for the potential of this compound. The experimental data and protocols presented are from studies on these comparator compounds and serve as a reference for the anticipated in vivo activity of novel Eg5 inhibitors like this compound.

Mechanism of Action: Kinesin Eg5 Inhibition

This compound is a natural product identified as a novel inhibitor of kinesin Eg5 (also known as KSP or KIF11)[1]. Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division[2]. Inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of a "monoaster" or monopolar spindle. This activates the spindle assembly checkpoint, causing mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells[3][4]. This targeted action on mitotic cells makes Eg5 an attractive target for cancer therapy, with the potential for a wider therapeutic window compared to agents that target the microtubule cytoskeleton in both dividing and non-dividing cells[3].

Eg5_Inhibition_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Terpendole_E This compound (or other Eg5 Inhibitors) Eg5 Kinesin Eg5 Terpendole_E->Eg5 Inhibits Centrosome_Separation Centrosome Separation Eg5->Centrosome_Separation Drives Mitotic_Arrest Mitotic Arrest (Monoastral Spindle) Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Comparative In Vivo Efficacy of Eg5 Inhibitors

The following table summarizes the in vivo anticancer activity of selected Eg5 inhibitors in xenograft animal models. This data provides a framework for what might be expected from in vivo studies of this compound.

Compound Cancer Type Animal Model Dosing Regimen Key Outcomes Reference
Filanesib (ARRY-520) Multiple MyelomaXenograft Mouse ModelIntravenousSignificant tumor growth inhibition; Durable regressions.[5]
LY2523355 Various Cancers (including PDX models)Xenograft Tumor ModelsDose/schedule-dependentComplete remission in several models.[1][4]
K858 Various CancersXenograft ModelsNot specified in detailPotent antitumor activity; Accumulation of mitotic cells with monopolar spindles in tumors.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for in vivo anticancer studies using xenograft models, based on common practices in the field.

General Xenograft Model Protocol

A typical workflow for evaluating an anticancer agent in a xenograft model involves several key steps. Patient-derived xenograft (PDX) models, which involve implanting tumor tissue directly from a patient into an immunodeficient mouse, are increasingly favored for their clinical relevance[6][7][8].

Experimental_Workflow Patient_Tumor Patient Tumor Tissue Acquisition Implantation Implantation into Immunodeficient Mice (e.g., NSG mice) Patient_Tumor->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment with Test Compound (e.g., this compound) Randomization->Treatment Control Vehicle Control Treatment Randomization->Control Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Control->Data_Collection Analysis Data Analysis & Efficacy Evaluation Data_Collection->Analysis

Animal Models
  • Host Strain: Immunodeficient mice, such as NOD-scid gamma (NSG) mice, are commonly used as they can accept human tissue grafts without rejection[9].

  • Tumor Implantation: For patient-derived xenografts (PDX), fresh tumor tissue from a patient is surgically implanted subcutaneously into the flank of the mice. For cell line-derived xenografts (CDX), a specific number of cultured cancer cells are injected subcutaneously.

Dosing and Treatment Schedule
  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups[9].

  • Drug Administration: The test compound (e.g., this compound) and vehicle control are administered according to a predetermined schedule. Routes of administration can include intravenous (IV), intraperitoneal (IP), or oral (PO) gavage[9]. The dose and schedule are critical variables and are often determined from prior in vitro and pharmacokinetic studies[1].

Efficacy Evaluation
  • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume[10].

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression, time to tumor progression, and survival[10].

  • Pharmacodynamic Biomarkers: To confirm the mechanism of action in vivo, tumor biopsies can be analyzed for biomarkers of target engagement. For Eg5 inhibitors, an increase in phosphorylated histone H3 (a marker of mitosis) in tumor cells is a strong indicator of drug activity[1].

Conclusion and Future Directions

While direct in vivo validation of this compound's anticancer activity in animal models is not yet available in the public domain, its mechanism as a kinesin Eg5 inhibitor places it in a class of compounds with demonstrated preclinical and clinical potential. The in vivo efficacy of other Eg5 inhibitors, such as Filanesib, LY2523355, and K858, in various cancer xenograft models provides a strong rationale for advancing this compound into similar preclinical studies.

Future in vivo studies on this compound should aim to:

  • Establish a dose- and schedule-dependent antitumor effect in relevant cancer xenograft models.

  • Compare its efficacy and toxicity profile against other Eg5 inhibitors and standard-of-care chemotherapeutics.

  • Identify pharmacodynamic biomarkers to confirm its mechanism of action in vivo and to guide clinical development.

The data from such studies will be critical in determining the therapeutic potential of this compound as a novel anticancer agent.

References

Confirming the specificity of Terpendole E for Eg5 over other kinesins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a molecular inhibitor is paramount. This guide provides a comparative analysis of Terpendole E, confirming its high specificity for the mitotic kinesin Eg5 over other kinesin motor proteins. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify the experimental workflow and the basis of this compound's selectivity.

Executive Summary

This compound is a natural product that has been identified as a potent inhibitor of the human mitotic kinesin Eg5 (also known as KIF11). Experimental evidence demonstrates that this compound effectively inhibits the motor and microtubule-stimulated ATPase activities of human Eg5. Crucially, studies have shown that this compound does not inhibit the activity of conventional kinesin from non-human species, suggesting a specific interaction with Eg5. This specificity is critical for its potential as a targeted therapeutic agent, as it minimizes off-target effects on other essential kinesin-mediated cellular processes.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory effect of this compound on Eg5, as well as a qualitative comparison with its effect on conventional kinesin.

Target KinesinAssay TypeIC50 Value (µM)SpeciesEvidence of Inhibition
Eg5 (KIF11) Microtubule-Stimulated ATPase Activity23.0HumanYes
Eg5 (KIF11) Motor Activity (Microtubule Gliding)14.6HumanYes
Conventional Kinesin Motor Activity (Microtubule Gliding)Not ApplicableBovine BrainNo
Conventional Kinesin Motor Activity (Microtubule Gliding)Not ApplicableDrosophilaNo

Note: The lack of IC50 values for conventional kinesins indicates that no significant inhibition was observed in the cited studies.

Mechanism of Action and Specificity

This compound exerts its inhibitory effect on Eg5 by targeting its motor domain. This inhibition disrupts the ability of Eg5 to hydrolyze ATP and to move along microtubules, which are essential functions for the formation and maintenance of the bipolar spindle during mitosis. The consequence of Eg5 inhibition by this compound in cells is mitotic arrest, characterized by the formation of monoastral spindles.

The specificity of this compound for Eg5 is noteworthy. Unlike many other small molecule inhibitors that target the ATP-binding pocket, which is highly conserved across the kinesin superfamily, this compound is suggested to have a different binding site and/or inhibitory mechanism. This is supported by findings that it can inhibit Eg5 mutants that are resistant to other common Eg5 inhibitors like S-trityl-L-cysteine (STLC).[1] The lack of activity against conventional kinesins from other species further underscores its selective nature.[2]

Experimental Protocols

To facilitate the replication and verification of these findings, detailed protocols for the key assays used to characterize this compound's activity are provided below.

Microtubule-Stimulated ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the kinesin motor in the presence of microtubules. The amount of inorganic phosphate (Pi) released is quantified using a malachite green-based colorimetric detection method.

Materials:

  • Purified human Eg5 protein

  • Paclitaxel-stabilized microtubules

  • Assay Buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ATP solution

  • This compound (or other inhibitors) dissolved in DMSO

  • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a surfactant in acidic solution)

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare reaction mixtures in a 96-well plate. Each well should contain the assay buffer, a fixed concentration of microtubules (e.g., 1 µM), and the desired concentration of this compound or DMSO control.

  • Add a fixed concentration of purified Eg5 protein (e.g., 50 nM) to initiate the reaction.

  • Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.

  • Incubate for 15-20 minutes at room temperature to allow for color development.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction.

  • Calculate the ATPase activity (nmol Pi/min/mg Eg5) and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Motor Activity (Microtubule Gliding) Assay

This assay directly visualizes the movement of microtubules propelled by surface-adsorbed kinesin motors. Inhibition of motor activity results in a reduction or cessation of microtubule gliding.

Materials:

  • Purified human Eg5 protein (and other kinesins for comparison)

  • Rhodamine-labeled, paclitaxel-stabilized microtubules

  • Flow cell (constructed from a microscope slide and coverslip)

  • Casein solution (for blocking non-specific binding)

  • Assay Buffer (e.g., 80 mM PIPES/KOH pH 6.8, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • This compound (or other inhibitors) dissolved in DMSO

  • Fluorescence microscope with a CCD camera

Procedure:

  • Assemble the flow cell.

  • Introduce casein solution into the flow cell and incubate for 5 minutes to block the glass surface.

  • Wash the flow cell with assay buffer.

  • Introduce the purified kinesin solution into the flow cell and incubate for 5 minutes to allow the motors to adsorb to the surface.

  • Wash the flow cell with assay buffer to remove unbound motors.

  • Introduce a solution containing rhodamine-labeled microtubules and ATP into the flow cell.

  • Observe and record the gliding movement of the microtubules using fluorescence microscopy.

  • To test for inhibition, introduce a solution containing this compound, ATP, and microtubules into a kinesin-coated flow cell.

  • Quantify the velocity of microtubule gliding. A dose-dependent decrease in velocity upon addition of this compound indicates inhibitory activity. The concentration at which the velocity is reduced by 50% is the IC50 for motor activity.

Visualizations

The following diagrams illustrate the experimental workflow for determining this compound's specificity and the logical relationship of its inhibitory action.

experimental_workflow cluster_assays Biochemical Assays cluster_kinesins Kinesin Panel ATPase_Assay ATPase Activity Assay Eg5 Human Eg5 ATPase_Assay->Eg5 Inhibition Motor_Assay Motor Activity Assay (Microtubule Gliding) Motor_Assay->Eg5 Inhibition Conventional_Kinesin Conventional Kinesin (Bovine, Drosophila) Motor_Assay->Conventional_Kinesin No Inhibition Other_Human_Kinesins Other Human Kinesins (Hypothetical Test) Motor_Assay->Other_Human_Kinesins Expected No Inhibition Result_Eg5 Result_Eg5 Eg5->Result_Eg5 IC50 Determined Result_Conventional Result_Conventional Conventional_Kinesin->Result_Conventional Specificity Confirmed Result_Other Result_Other Other_Human_Kinesins->Result_Other Further Confirmation Terpendole_E This compound Terpendole_E->ATPase_Assay Terpendole_E->Motor_Assay logical_relationship Terpendole_E This compound Binding Specific Binding Terpendole_E->Binding No_Binding No Significant Binding Terpendole_E->No_Binding Eg5 Human Eg5 Motor Domain Other_Kinesins Other Kinesins (e.g., Conventional Kinesin) Binding->Eg5 Inhibition Inhibition of ATPase & Motor Activity Binding->Inhibition No_Binding->Other_Kinesins No_Inhibition No Inhibition of Activity No_Binding->No_Inhibition Mitotic_Arrest Mitotic Arrest (Monoastral Spindle) Inhibition->Mitotic_Arrest Normal_Function Normal Cellular Function No_Inhibition->Normal_Function

References

Evaluating the Synergistic Potential of Terpendole E in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the synergistic effects of Terpendole E, a novel inhibitor of the mitotic kinesin Eg5, with other established chemotherapeutic agents. Due to the current absence of published data on such combinations, this document presents a proposed experimental design based on the known mechanism of action of this compound and standard methodologies in preclinical cancer research. The experimental data herein is illustrative to guide future research.

Introduction to this compound

This compound is a fungal-derived natural product that has been identified as a potent and specific inhibitor of the mitotic kinesin Eg5 (also known as KIF11)[1][2]. Eg5 plays a crucial role in the formation of the bipolar mitotic spindle during cell division. By inhibiting Eg5, this compound prevents the separation of centrosomes, leading to the formation of a monoastral spindle and subsequent mitotic arrest, which can trigger apoptotic cell death in cancer cells[1][3][4]. Notably, this compound and its analogues may possess a different binding site or inhibitory mechanism from other common Eg5 inhibitors like S-trityl-L-cysteine (STLC), suggesting potential efficacy in resistant cell lines[5]. This unique mechanism provides a strong rationale for investigating its synergistic potential with other classes of chemotherapeutics.

Proposed Signaling Pathway for this compound Action

The following diagram illustrates the mechanism of action of this compound in inducing mitotic catastrophe.

Terpendole_E_Pathway cluster_cell_cycle Cell Cycle Progression cluster_spindle_formation Mitotic Spindle Formation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Separation Centrosome Separation Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Mediated by Eg5 Monoastral_Spindle Monoastral Spindle Formation Terpendole_E This compound Eg5 Mitotic Kinesin Eg5 Terpendole_E->Eg5 Inhibits Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound-induced mitotic arrest.

Hypothetical Synergy Evaluation Workflow

A structured workflow is essential for systematically evaluating the synergistic potential of this compound.

Synergy_Workflow Start Select Cancer Cell Lines (e.g., HeLa, MCF-7, A549) Step1 Determine IC50 of Single Agents (this compound, Paclitaxel, Doxorubicin) Start->Step1 Step2 In Vitro Combination Studies (Fixed-ratio or Matrix) Step1->Step2 Step3 Calculate Combination Index (CI) (Chou-Talalay method) Step2->Step3 Step4 Analyze Synergy/Antagonism (CI < 1: Synergy, CI = 1: Additive, CI > 1: Antagonism) Step3->Step4 Step5 In Vivo Xenograft Model Studies (e.g., Nude mice with tumor xenografts) Step4->Step5 Promising Combinations Step6 Evaluate Tumor Growth Inhibition and Toxicity Step5->Step6 End Conclusion on Synergistic Efficacy Step6->End

Caption: Proposed workflow for synergy evaluation.

Selection of Chemotherapeutic Agents for Combination Studies

The choice of combination partners for this compound should be based on complementary mechanisms of action to maximize therapeutic efficacy and overcome potential resistance.

Chemotherapeutic AgentMechanism of ActionRationale for Combination with this compound
Paclitaxel Microtubule-stabilizing agent, causes mitotic arrest at the G2/M phase.[6]A different mechanism of inducing mitotic arrest could lead to a potent synergistic effect. Eg5 inhibition has been shown to be effective in taxol-resistant cells.[7]
Doxorubicin Topoisomerase II inhibitor, intercalates DNA and causes DNA damage, leading to G2/M arrest.Inducing DNA damage prior to mitosis could enhance the lethal effects of mitotic arrest caused by this compound.
A CHK1 Inhibitor (e.g., UCN-01) Abrogates the G2 DNA damage checkpoint.Combining a checkpoint abrogator with an Eg5 inhibitor can enhance mitotic catastrophe, especially in cells that might otherwise survive mitotic arrest.[8]

Experimental Protocols

Detailed and reproducible protocols are critical for validating potential synergistic interactions.

In Vitro Synergy Assessment
  • Cell Lines and Culture: Human cervical cancer (HeLa), breast cancer (MCF-7), and non-small cell lung cancer (A549) cell lines will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Single-Agent IC50 Determination: Cells will be seeded in 96-well plates. After 24 hours, they will be treated with serial dilutions of this compound, Paclitaxel, and Doxorubicin for 72 hours. Cell viability will be assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) for each drug will be calculated using non-linear regression analysis.

  • Combination Studies: A fixed-ratio (e.g., based on the ratio of their IC50 values) or a checkerboard matrix design will be used. In the checkerboard assay, serial dilutions of this compound will be tested against serial dilutions of the combination drug.

  • Synergy Analysis: The quantitative analysis of synergy will be performed using the Chou-Talalay method to calculate the Combination Index (CI). The CI provides a quantitative measure of the interaction between two drugs.

    CI_Logic CI Combination Index (CI) Synergy Synergy (CI < 1) CI->Synergy Additive Additive Effect (CI = 1) CI->Additive Antagonism Antagonism (CI > 1) CI->Antagonism

    Caption: Logical relationship for Combination Index (CI).

In Vivo Xenograft Studies
  • Animal Model: Athymic nude mice (6-8 weeks old) will be used. All animal experiments will be conducted in accordance with institutional guidelines.

  • Tumor Implantation: 1 x 10^6 A549 cells will be subcutaneously injected into the flank of each mouse. Tumors will be allowed to grow to a palpable size (approximately 100-150 mm³).

  • Treatment Groups: Mice will be randomized into four groups:

    • Vehicle control

    • This compound alone

    • Chemotherapeutic agent (e.g., Paclitaxel) alone

    • This compound and Paclitaxel combination

  • Drug Administration and Monitoring: Drugs will be administered via intraperitoneal injection based on pre-determined dosing schedules. Tumor volume and body weight will be measured twice weekly. Tumor volume will be calculated using the formula: (Length x Width²) / 2.

  • Efficacy and Toxicity Assessment: The primary endpoint will be tumor growth inhibition. Secondary endpoints will include body weight changes and general health monitoring to assess toxicity. At the end of the study, tumors will be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation (Illustrative Data)

The following tables present hypothetical data from the proposed experiments to illustrate how the results would be structured for comparison.

Table 1: Single-Agent Cytotoxicity (IC50 Values in nM)

Cell LineThis compoundPaclitaxelDoxorubicin
HeLa 251050
MCF-7 401575
A549 302060

Table 2: Combination Index (CI) Values for this compound Combinations in A549 Cells

CombinationEffect Level (Fa)Combination Index (CI)Interpretation
This compound + Paclitaxel 0.500.65Synergy
0.750.58Synergy
0.900.52Strong Synergy
This compound + Doxorubicin 0.500.85Slight Synergy
0.750.79Synergy
0.900.72Synergy

Table 3: In Vivo Efficacy in A549 Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control 1250-+2.5
This compound (10 mg/kg) 85032.0-1.5
Paclitaxel (5 mg/kg) 78037.6-4.0
This compound + Paclitaxel 25080.0-5.5

Conclusion

This guide outlines a comprehensive, albeit hypothetical, framework for evaluating the synergistic effects of this compound with other chemotherapeutics. The distinct mechanism of action of this compound as an Eg5 inhibitor presents a promising avenue for combination therapies aimed at enhancing anti-tumor efficacy and overcoming drug resistance. The proposed experimental design, from in vitro synergy screening to in vivo validation, provides a clear roadmap for future preclinical investigations. Rigorous execution of these studies will be crucial in determining the clinical potential of this compound in combination cancer therapy.

References

Assessing the Therapeutic Window of Terpendole E in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the preclinical therapeutic window of Terpendole E, a novel inhibitor of the mitotic kinesin Eg5, against other well-characterized Eg5 inhibitors, Monastrol and S-trityl-L-cysteine (STLC). The therapeutic window is a critical indicator of a drug's safety and efficacy, defined by the range between the dose required for a therapeutic effect and the dose causing unacceptable toxicity.[1][2] A wider therapeutic window is generally predictive of a more favorable safety profile in clinical development.

Disclaimer: Publicly available preclinical data for this compound is limited. Therefore, the quantitative data presented in this guide for this compound is illustrative and based on typical values for potent Eg5 inhibitors to provide a framework for comparison. The data for Monastrol and STLC are derived from published literature.

Comparative Analysis of Preclinical Efficacy and Toxicity

The therapeutic window is evaluated by comparing in vitro potency and in vivo efficacy against toxicity. Key parameters include the half-maximal inhibitory concentration (IC50) in cancer cell lines, the dose required for significant tumor growth inhibition (TGI) in animal models, the maximum tolerated dose (MTD), and the median lethal dose (LD50).[3][4]

Table 1: In Vitro Cytotoxicity and Eg5 Inhibition

CompoundTargetCell Line (Cancer Type)IC50 (Cell Viability)Eg5 ATPase Inhibition (IC50)
This compound Eg5HeLa (Cervical)0.5 µM (Illustrative)0.1 µM (Illustrative)
MonastrolEg5HeLa (Cervical)~50-60 µM[5]14 µM[6]
S-trityl-L-cysteine (STLC)Eg5HeLa (Cervical)0.7 µM[7][8]0.14 µM (microtubule-activated)[9]

Table 2: In Vivo Efficacy and Toxicity in Murine Models

CompoundAnimal ModelEfficacious Dose (Tumor Growth Inhibition)Maximum Tolerated Dose (MTD)LD50Therapeutic Index (LD50/ED50)
This compound Xenograft (HeLa)10 mg/kg (TGI >60%) (Illustrative)40 mg/kg (Illustrative)>80 mg/kg (Illustrative)>8 (Illustrative)
MonastrolXenograftEfficacy in vivo is limited due to low potencyNot widely reportedNot widely reportedLow
S-trityl-L-cysteine (STLC)XenograftEffective in vivo, specific doses varyNot widely reportedNot widely reportedModerate

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic compounds.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC50).

  • Methodology:

    • HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with serial dilutions of this compound, Monastrol, or STLC for 72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[10]

2. In Vivo Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with HeLa cells.

    • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.

    • Compounds are administered via a clinically relevant route (e.g., intraperitoneal or oral) at predetermined doses and schedules.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • Tumor growth inhibition (TGI) is calculated at the end of the study. TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

3. Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity.[11][12][13]

  • Methodology:

    • Healthy mice are administered escalating doses of the compound.

    • Animals are closely monitored for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance, for a defined period.

    • The MTD is defined as the highest dose that does not cause mortality or produce significant signs of toxicity (e.g., >20% body weight loss).[14]

Mechanism of Action and Preclinical Assessment Workflow

Signaling Pathway of Eg5 Inhibition

This compound, like Monastrol and STLC, targets the mitotic kinesin Eg5. Eg5 is essential for establishing the bipolar spindle during mitosis. Inhibition of Eg5's ATPase activity prevents the separation of centrosomes, leading to the formation of a monoastral spindle, mitotic arrest, and subsequent apoptosis in cancer cells.[15]

Eg5_Inhibition_Pathway Eg5 Inhibition Signaling Pathway Proliferating_Cancer_Cell Proliferating Cancer Cell Mitosis Mitosis (M-Phase) Proliferating_Cancer_Cell->Mitosis Eg5_Kinesin Eg5 Kinesin Motor Protein Mitosis->Eg5_Kinesin Centrosome_Separation Centrosome Separation Eg5_Kinesin->Centrosome_Separation Monoastral_Spindle Monoastral Spindle Formation Eg5_Kinesin->Monoastral_Spindle Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Chromosome_Segregation Proper Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division Terpendole_E This compound Inhibition Inhibition of ATPase Activity Terpendole_E->Inhibition Inhibition->Eg5_Kinesin Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Eg5 Inhibition Pathway

Preclinical Therapeutic Window Assessment Workflow

The assessment of a compound's therapeutic window follows a structured workflow, progressing from in vitro screening to in vivo efficacy and toxicity studies.

Preclinical_Workflow Preclinical Therapeutic Window Assessment Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Target_Binding Target Binding Assay (Eg5 ATPase Inhibition) Cell_Viability Cell Viability Assay (IC50 Determination) Target_Binding->Cell_Viability MTD_Study Maximum Tolerated Dose (MTD) Study in Healthy Mice Cell_Viability->MTD_Study Efficacy_Study Xenograft Efficacy Study (Tumor Growth Inhibition) MTD_Study->Efficacy_Study PK_PD_Study Pharmacokinetics/ Pharmacodynamics (PK/PD) Efficacy_Study->PK_PD_Study Decision_Point Go/No-Go Decision for Further Development PK_PD_Study->Decision_Point

Caption: Preclinical Assessment Workflow

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Terpendole E

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and preventing environmental contamination. Terpendole E, an indole alkaloid and an inhibitor of the mitotic kinesin Eg5, requires careful management due to its potential cytotoxic properties.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials. Adherence to these protocols is critical for minimizing health risks and ensuring regulatory compliance.

I. Understanding the Hazard: Classification of this compound Waste

Given its biological activity as a mitotic inhibitor, this compound should be handled as a potentially cytotoxic compound.[2] Wastes containing substances that are known to be carcinogenic, mutagenic, or toxic for reproduction are classified as cytotoxic waste and necessitate special disposal methods.[3] This includes not only the pure compound but also any materials that have come into contact with it.

II. Segregation and Containment: The First Line of Defense

Proper segregation of waste at the point of generation is the most critical step in the disposal process.[4] Never mix cytotoxic waste with general laboratory or other chemical waste streams.

Table 1: this compound Waste Segregation and Container Requirements

Waste TypeDescriptionContainer TypeLabeling
Solid Waste Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and gowns, wipes, and other contaminated lab supplies.[5]Leak-proof, rigid container with a secure lid, often color-coded (e.g., purple or red).[3][5] The container should be lined with a thick, clear plastic bag.[5]"Cytotoxic Waste" / "Chemotherapy Waste" with the universal biohazard symbol.
Liquid Waste Solutions containing this compound (e.g., in DMSO, ethanol, or methanol), and contaminated rinseates from cleaning glassware.[6]Leak-proof, shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene) with a secure, screw-on cap."Cytotoxic Waste" / "Chemotherapy Waste" with the universal biohazard symbol. Clearly indicate the liquid contents.
Sharps Waste Needles, syringes, pipette tips, and any other sharp items contaminated with this compound.[5]Puncture-resistant, leak-proof sharps container with a secure lid, specifically designated for cytotoxic sharps (often purple-lidded).[3]"Cytotoxic Sharps Waste" with the universal biohazard symbol.

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including:

  • Two pairs of chemotherapy-rated gloves.

  • A disposable gown.

  • Safety glasses or goggles and a face shield, especially when handling powders or creating solutions.[7]

2. Waste Generation and Immediate Segregation:

  • Solid Waste: Place all contaminated solid materials directly into the designated cytotoxic solid waste container.[5]

  • Liquid Waste: Carefully pour all liquid waste containing this compound into the designated cytotoxic liquid waste container. Avoid splashing.

  • Sharps Waste: Immediately place all contaminated sharps into the designated cytotoxic sharps container without recapping or bending the needles.[5]

3. Container Management:

  • Do not overfill waste containers. Fill containers to no more than three-quarters of their capacity.

  • Ensure all containers are securely closed when not in immediate use and before transport.

  • Wipe the exterior of all waste containers with a suitable decontaminating agent before removing them from the immediate work area.[8]

4. Storage and Collection:

  • Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.[3] This area should be clearly marked with a warning sign.

  • Arrange for collection by a licensed hazardous waste disposal service. Do not dispose of cytotoxic waste via standard laboratory trash or sewer systems.[3]

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • A small spill (<5 mL or 5 g) should be managed by trained personnel using a chemotherapy spill kit.[5]

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.[5]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Terpendole_E_Disposal_Workflow cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Containment cluster_3 Final Disposal Start Handle this compound PPE Wear Appropriate PPE Start->PPE Generate_Waste Generate Waste PPE->Generate_Waste Segregate Segregate at Point of Use Generate_Waste->Segregate Solid Solid Waste Segregate->Solid Liquid Liquid Waste Segregate->Liquid Sharps Sharps Waste Segregate->Sharps Solid_Container Cytotoxic Solid Waste Container Solid->Solid_Container Liquid_Container Cytotoxic Liquid Waste Container Liquid->Liquid_Container Sharps_Container Cytotoxic Sharps Container Sharps->Sharps_Container Store Store in Designated Secure Area Solid_Container->Store Liquid_Container->Store Sharps_Container->Store Collect Arrange for Licensed Waste Collection Store->Collect Incinerate High-Temperature Incineration Collect->Incinerate

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, your laboratory can maintain a high standard of safety and environmental responsibility when working with this compound. Always consult your institution's specific guidelines and Safety Data Sheets for any additional requirements.

References

Essential Safety and Operational Guide for Handling Terpendole E

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Terpendole E. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound from acquisition to disposal.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. These recommendations are based on general best practices for handling powdered chemical compounds and indole alkaloids.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (Nitrile or Neoprene). Inspect for tears or punctures before use.
Eye Protection Safety GogglesChemical splash goggles.
Respiratory Protection RespiratorA NIOSH-approved N95 dust mask or higher is recommended, especially when handling the powder outside of a certified chemical fume hood.
Body Protection Lab CoatA long-sleeved lab coat is mandatory to prevent skin contact.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

AspectProcedure
Handling - Avoid inhalation of dust.[1] - Prevent contact with eyes, skin, and clothing.[1] - Use in a well-ventilated area or in a chemical fume hood.
Storage - Store in a tightly sealed container. - Keep in a cool, dry place. The recommended long-term storage temperature is -20°C.
Hygiene - Wash hands thoroughly after handling.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

EmergencyFirst Aid / Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area and wash the spill site. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste - Collect all solid waste, including contaminated PPE (gloves, etc.), in a designated, sealed, and properly labeled hazardous waste container. - Dispose of as a combustible solid according to your institution's and local regulations.
Liquid Waste - Solutions of this compound should be collected in a sealed, labeled hazardous waste container. - Do not pour down the drain.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

Terpendole_E_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh this compound in a fume hood B->C Proceed to handling D Prepare Solution (e.g., in DMSO) C->D E Conduct Experiment D->E Use in experiment F Decontaminate Work Area E->F Post-experiment G Dispose of Waste (Solid & Liquid) F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Standard operational workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.